2-Chloro-3-fluorobenzyl bromide
Description
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Properties
IUPAC Name |
1-(bromomethyl)-2-chloro-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c8-4-5-2-1-3-6(10)7(5)9/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQPRCFCKCXWGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660660 | |
| Record name | 1-(Bromomethyl)-2-chloro-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874285-19-5 | |
| Record name | 1-(Bromomethyl)-2-chloro-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-2-chloro-3-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-3-fluorobenzyl bromide
CAS Number: 874285-19-5
This technical guide provides a comprehensive overview of 2-Chloro-3-fluorobenzyl bromide, a halogenated aromatic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical and physical properties, safety information, a detailed experimental protocol for its synthesis, and its applications in medicinal chemistry.
Chemical and Physical Data
This compound, with the CAS number 874285-19-5, is a key synthetic intermediate.[1] Its chemical structure and properties are summarized in the table below. While specific experimental data for this compound is limited, properties of structurally similar compounds are provided for estimation.
| Property | Value | Source/Notes |
| CAS Number | 874285-19-5 | [1] |
| Molecular Formula | C₇H₅BrClF | [1] |
| Molecular Weight | 223.47 g/mol | [1] |
| Alternate Name | 1-(Bromomethyl)-2-chloro-3-fluorobenzene | [1] |
| Boiling Point | Estimated: ~100-110 °C at 10 mmHg | Based on similar compounds like 2-Chlorobenzyl bromide (103-104 °C/10 mmHg)[2] and 2-Fluorobenzyl bromide (84-85 °C/15 mmHg)[3]. |
| Density | Estimated: ~1.5-1.6 g/mL at 25 °C | Based on similar compounds like 2-Chlorobenzyl bromide (1.583 g/mL)[2] and 2-Fluorobenzyl bromide (1.567 g/mL)[3]. |
| Appearance | Likely a liquid | Based on analogous compounds. |
| Solubility | Insoluble in water, soluble in organic solvents like carbon tetrachloride, acetonitrile, and dichloromethane. | General solubility for benzyl bromides. |
Safety Information
This compound is expected to be a corrosive and lachrymatory compound. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this substance. All manipulations should be performed in a well-ventilated fume hood.
GHS Hazard Classification (Estimated based on similar compounds):
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[4] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[2][3][4] |
Precautionary Statements (Recommended):
| Code | Statement |
| P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[4] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] |
| P405 | Store locked up.[4][5] |
Experimental Protocols
Synthesis of this compound
Reaction:
2-Chloro-3-fluorotoluene + N-Bromosuccinimide (NBS) --(Radical Initiator, Light)--> this compound + Succinimide
Materials:
-
2-Chloro-3-fluorotoluene
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Dibenzoyl peroxide - BPO)
-
Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Light source (e.g., tungsten lamp)
Procedure (Adapted from the synthesis of 2-chloro-4-fluorobenzyl bromide[6]):
-
In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, dissolve 2-chloro-3-fluorotoluene in anhydrous carbon tetrachloride.
-
Add a catalytic amount of a radical initiator (e.g., AIBN).
-
Heat the mixture to reflux.
-
While refluxing and irradiating with a tungsten lamp, slowly add a solution of N-Bromosuccinimide in anhydrous carbon tetrachloride from the dropping funnel over a period of several hours.
-
Continue heating and irradiating the reaction mixture until the reaction is complete (monitoring by TLC or GC is recommended). The disappearance of the starting material and the formation of the product can be tracked.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Applications in Drug Development
Halogenated benzyl bromides are valuable building blocks in medicinal chemistry due to their ability to introduce a substituted benzyl moiety into a target molecule. This can significantly influence the pharmacological properties of a drug candidate, including its binding affinity, metabolic stability, and bioavailability.
This compound serves as a versatile reagent for the alkylation of various nucleophiles, such as amines, phenols, thiols, and carbanions. This reactivity is exploited in the synthesis of a wide range of pharmaceutical compounds. For instance, the structurally related 3-chloro-2-fluorobenzyl bromide is a key intermediate in the synthesis of the HIV integrase inhibitor, Elvitegravir.[7] The 2-chloro-3-fluorobenzyl group can be introduced into a molecule to explore structure-activity relationships (SAR) and optimize the properties of a lead compound.
The presence of both chlorine and fluorine atoms on the benzene ring offers specific advantages. The fluorine atom can enhance metabolic stability by blocking sites of oxidation and can also modulate the pKa of nearby functional groups, which can improve cell membrane permeability and target binding. The chlorine atom can also contribute to the overall electronic and steric properties of the molecule, influencing its interaction with biological targets.
Visualizations
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of this compound and its subsequent use in the preparation of a potential drug candidate.
Caption: Synthetic and application workflow of this compound.
Logical Relationship in Drug Discovery
The following diagram illustrates the logical relationship of utilizing this compound as a building block in a typical drug discovery process.
Caption: Role of this compound in drug discovery.
References
- 1. scbt.com [scbt.com]
- 2. 2-Chlorobenzyl bromide 97 611-17-6 [sigmaaldrich.com]
- 3. 2-Fluorobenzyl bromide 98 446-48-0 [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. prepchem.com [prepchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Guide to the Molecular Weight of 2-Chloro-3-fluorobenzyl Bromide
For researchers, scientists, and professionals engaged in drug development, a precise understanding of the physicochemical properties of chemical compounds is paramount. This guide provides a detailed breakdown of the molecular weight of 2-Chloro-3-fluorobenzyl bromide, a halogenated organic compound.
Molecular Composition
This compound is a substituted toluene derivative with the molecular formula C₇H₅BrClF.[1][2] This formula indicates that each molecule is composed of seven carbon atoms, five hydrogen atoms, one bromine atom, one chlorine atom, and one fluorine atom.
Calculation of Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The standard atomic weights of the elements present in this compound are detailed below.
| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 7 | 12.011 | 84.077 |
| Hydrogen | H | 5 | 1.008 | 5.040 |
| Bromine | Br | 1 | 79.904 | 79.904 |
| Chlorine | Cl | 1 | 35.453 | 35.453 |
| Fluorine | F | 1 | 18.998 | 18.998 |
| Total | 223.472 |
Note: Standard atomic weights are sourced from the Commission on Isotopic Abundances and Atomic Weights (CIAAW) of the International Union of Pure and Applied Chemistry (IUPAC).[3][4][5][6][7][8][9][10]
The calculated molecular weight of this compound is 223.472 g/mol . This value is consistent with commercially available sources, which list the molecular weight as 223.47 g/mol .[1][11]
Logical Relationship of Molecular Weight Calculation
The following diagram illustrates the straightforward process of calculating the molecular weight from the molecular formula and atomic weights.
Diagram illustrating the calculation of molecular weight.
References
- 1. scbt.com [scbt.com]
- 2. aobchem.com [aobchem.com]
- 3. Bromine - Wikipedia [en.wikipedia.org]
- 4. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 5. Isotopes of chlorine - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 8. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 9. Hydrogen - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. 2-Chloro-4-fluorobenzyl bromide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to 2-Chloro-3-fluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-fluorobenzyl bromide, with the CAS number 874285-19-5, is a halogenated aromatic compound of significant interest in the field of medicinal chemistry and organic synthesis.[1][2] Its unique substitution pattern, featuring a reactive benzyl bromide moiety along with chloro and fluoro substituents on the phenyl ring, makes it a valuable building block for the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents. The presence of fluorine can significantly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates, making fluorinated intermediates like this compound highly sought after. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, tailored for professionals in research and drug development.
Core Chemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 874285-19-5 | [1][2] |
| Molecular Formula | C₇H₅BrClF | [1][2] |
| Molecular Weight | 223.47 g/mol | [1] |
| Physical Appearance | White to off-white solid / Colorless to light yellow liquid | [3] |
| Purity | >95% | [2] |
| Storage Temperature | 4-8°C | [2] |
Note: Experimental values for melting point, boiling point, and solubility are not consistently reported in publicly available literature.
Synthesis and Experimental Protocols
A proposed two-step synthesis is outlined below, providing a detailed experimental protocol for each step.
Step 1: Synthesis of 2-Chloro-3-fluorotoluene
The synthesis of 2-chloro-3-fluorotoluene can be achieved from 3-chloro-2-fluoroaniline via a Sandmeyer-type reaction.
Experimental Protocol:
-
Diazotization: In a well-ventilated fume hood, dissolve 3-chloro-2-fluoroaniline (1 equivalent) in a mixture of hydrobromic acid (48%) and water. Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the aniline solution, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5°C.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (catalytic amount) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and then gently heat until the evolution of nitrogen gas ceases.
-
Work-up and Purification: After cooling, extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with a dilute base solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude 2-chloro-3-fluorotoluene can be purified by vacuum distillation.
Step 2: Synthesis of this compound
The final step is the benzylic bromination of 2-chloro-3-fluorotoluene using a free-radical initiator.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a UV lamp or a high-wattage incandescent bulb), dissolve 2-chloro-3-fluorotoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride or cyclohexane.
-
Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction: Heat the mixture to reflux while irradiating with the light source. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation or recrystallization.
Caption: Proposed synthetic workflow for this compound.
Reactivity and Chemical Behavior
This compound is expected to exhibit reactivity typical of a benzylic halide. The benzylic carbon is electrophilic and susceptible to nucleophilic substitution reactions (SN1 and SN2). The presence of the electron-withdrawing chloro and fluoro substituents on the aromatic ring can influence the reactivity of the benzyl bromide moiety.
Common reactions involving this compound would include:
-
Alkylation of nucleophiles: It can be used to introduce the 2-chloro-3-fluorobenzyl group onto various nucleophiles such as amines, alcohols, thiols, and carbanions.
-
Grignard reagent formation: Reaction with magnesium would likely form the corresponding Grignard reagent, a potent nucleophile for carbon-carbon bond formation.
-
Wittig reagent preparation: It can be converted into a phosphonium salt, which upon treatment with a base, would yield a Wittig reagent for olefination reactions.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | Aromatic region (δ 7.0-7.5 ppm): Complex multiplet patterns for the three aromatic protons, showing coupling to each other and to the fluorine atom. Benzylic protons (δ ~4.5 ppm): A singlet or a doublet (due to coupling with fluorine) for the -CH₂Br protons. |
| ¹³C NMR | Aromatic carbons (δ 110-140 ppm): Six distinct signals for the aromatic carbons, with characteristic C-F and C-Cl coupling constants. Benzylic carbon (δ ~30-35 ppm): A signal for the -CH₂Br carbon. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 222/224/226 (due to isotopes of Br and Cl). A significant fragment ion corresponding to the loss of Br (M-Br)⁺ at m/z 143/145. Another prominent fragment would be the tropylium-like ion at m/z 127/129. |
| Infrared (IR) Spectroscopy | Aromatic C-H stretching (~3050-3100 cm⁻¹). C-H bending in the fingerprint region. C-Br stretching (~500-600 cm⁻¹). C-Cl stretching (~1000-1100 cm⁻¹). C-F stretching (~1200-1300 cm⁻¹). |
Applications in Drug Development
Halogenated benzyl bromides are crucial intermediates in the synthesis of a wide array of pharmaceutical compounds.[4][5] The introduction of a 2-chloro-3-fluorobenzyl moiety can modulate a molecule's pharmacological properties, including its binding affinity to target proteins, metabolic stability, and bioavailability.
While specific examples of drugs synthesized directly from this compound are not prominently documented, a closely related isomer, 3-chloro-2-fluorobenzyl bromide, is a key intermediate in the synthesis of Elvitegravir , an integrase inhibitor used to treat HIV infection. This highlights the potential of such substituted benzyl bromides in the development of antiviral and other therapeutic agents.
The reactivity of the benzyl bromide allows for its incorporation into various molecular scaffolds, making it a versatile tool for lead optimization in drug discovery programs.
Caption: Role of this compound in drug development.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[2]
Table 3: GHS Hazard Information for this compound
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
|
| Warning | H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of a reactive benzyl bromide handle and chloro and fluoro substituents on the aromatic ring allows for the strategic modification of lead compounds to enhance their pharmacological profiles. While detailed experimental data for this specific compound is somewhat limited, established synthetic routes for analogous compounds provide a clear pathway for its preparation. As the demand for novel therapeutics continues to grow, the importance of such specialized building blocks in the arsenal of medicinal chemists is undeniable. Proper handling and adherence to safety protocols are essential when working with this reactive and potentially hazardous compound.
References
An In-depth Technical Guide to the Synthesis of 2-Chloro-3-fluorobenzyl bromide from 2-chloro-3-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 2-chloro-3-fluorobenzyl bromide, a key intermediate in the development of various pharmaceutical compounds. The primary method discussed is the free-radical bromination of the benzylic methyl group of 2-chloro-3-fluorotoluene. This document outlines the reaction mechanism, detailed experimental protocols, and relevant quantitative data derived from analogous syntheses.
Introduction and Reaction Overview
The conversion of 2-chloro-3-fluorotoluene to this compound is a critical step in the synthesis of more complex molecules in medicinal chemistry. The most common and effective method for this transformation is a free-radical halogenation.[1] This reaction selectively targets the methyl group attached to the aromatic ring (the benzylic position) due to the resonance stabilization of the resulting benzylic radical intermediate.
The reaction proceeds via a free-radical chain mechanism, which can be initiated by UV light or a radical initiator.[1][2] Two primary brominating agents are typically employed for this purpose: molecular bromine (Br₂) and N-Bromosuccinimide (NBS). NBS is often the preferred reagent as it provides a low, constant concentration of bromine, which helps to minimize side reactions, such as electrophilic addition to the aromatic ring.[3]
Reaction Mechanism: Free-Radical Bromination
The synthesis proceeds through a classic free-radical chain reaction consisting of three main stages: initiation, propagation, and termination.
-
Initiation: The reaction begins with the homolytic cleavage of the bromine source to generate bromine radicals (Br•). This can be achieved by exposing the reaction to heat or, more commonly, UV light. When using N-Bromosuccinimide (NBS), a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide is typically used.[2]
-
Propagation: This stage consists of two key steps that repeat in a cycle.
-
A bromine radical abstracts a hydrogen atom from the methyl group of 2-chloro-3-fluorotoluene, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr).
-
The newly formed benzylic radical then reacts with a molecule of the bromine source (Br₂ or NBS) to yield the desired product, this compound, and a new bromine radical, which continues the chain reaction.[3]
-
-
Termination: The chain reaction concludes when two radicals combine to form a stable, non-radical species. This can occur through the combination of two bromine radicals, a bromine radical and a benzylic radical, or two benzylic radicals.
Below is a diagram illustrating the logical flow of the free-radical chain mechanism.
Experimental Protocols
Protocol 1: Bromination using Molecular Bromine (Adapted Method)
This protocol is adapted from the synthesis of 2-chloro-4-fluorobenzyl bromide.[4]
Materials and Reagents:
-
2-chloro-3-fluorotoluene
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) - Caution: CCl₄ is toxic and a carcinogen. Alternative solvents like cyclohexane or supercritical CO₂ have been explored for similar reactions.[6]
-
200-watt tungsten lamp
Procedure:
-
A solution of 2-chloro-3-fluorotoluene is prepared in carbon tetrachloride in a flask equipped with a reflux condenser and a dropping funnel.
-
The solution is heated to reflux and irradiated with a 200-watt tungsten lamp.
-
A solution of bromine in carbon tetrachloride is added slowly from the dropping funnel over a period of approximately 3 hours.
-
After the addition is complete, the mixture is maintained at reflux with continued irradiation until the characteristic red-brown color of bromine disappears (approximately 1 hour).
-
The reaction mixture is then cooled to room temperature.
-
The solvent is removed by evaporation under reduced pressure.
-
The residual oil is purified by vacuum distillation to yield this compound.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This is a general protocol for Wohl-Ziegler benzylic bromination.[2][3]
Materials and Reagents:
-
2-chloro-3-fluorotoluene
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Radical initiator, e.g., Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO)
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-3-fluorotoluene in carbon tetrachloride.
-
Add N-Bromosuccinimide (typically 1.1 equivalents) and a catalytic amount of AIBN or BPO to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux. Initiation can also be achieved or enhanced with a UV lamp.
-
Monitor the reaction by TLC or GC. The reaction is typically complete when the denser NBS has been consumed and the lighter succinimide floats at the surface.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr or unreacted NBS.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography.
The general workflow for this synthesis is depicted in the diagram below.
Quantitative Data and Yields
The following table summarizes the quantitative data from the synthesis of the analogous compound, 2-chloro-4-fluorobenzyl bromide, which can be used as an estimate for the synthesis of the target molecule.[4]
Table 1: Reactant and Product Quantities for an Analogous Synthesis[4]
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles |
| 2-Chloro-4-fluorotoluene | C₇H₆ClF | 144.57 | 20.0 | 0.138 |
| Bromine | Br₂ | 159.81 | 34.2 (11.0 mL) | 0.214 |
| 2-Chloro-4-fluorobenzyl bromide | C₇H₅BrClF | 223.47 | 18.0 (crude) | ~0.081 |
Table 2: Reaction Conditions and Results for an Analogous Synthesis[4]
| Parameter | Value |
| Solvent | Carbon Tetrachloride |
| Temperature | Reflux (~77 °C) |
| Reaction Time | 4 hours |
| Product Purity | ~80% (crude) |
| Boiling Point (Product) | 110-120 °C / 15 mm Hg |
| Approximate Yield | ~58% |
Note: The yield is approximated based on the reported crude product mass and purity.
Safety and Handling
-
2-chloro-3-fluorotoluene: Handle in a well-ventilated area. It is a combustible liquid.
-
Bromine: Highly toxic, corrosive, and a strong oxidizing agent. It can cause severe burns. All manipulations should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.
-
N-Bromosuccinimide (NBS): An irritant to the eyes, skin, and respiratory system. Handle with care in a fume hood.
-
Carbon Tetrachloride (CCl₄): A known carcinogen and is toxic upon inhalation and ingestion. Use in a well-ventilated fume hood is mandatory. Consider using safer alternative solvents.
-
UV Radiation: Protect skin and eyes from exposure to UV light.
Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work.
References
- 1. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. prepchem.com [prepchem.com]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-Chloro-3-fluorobenzyl bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Chloro-3-fluorobenzyl bromide (CAS No: 874285-19-5). Due to the limited availability of experimentally derived public data, this document focuses on predicted spectroscopic information for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, standardized experimental protocols for obtaining such spectra are also provided to guide researchers in the analytical characterization of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and empirical data from structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.5 - 4.7 | Singlet | 2H | -CH₂Br |
| ~ 7.1 - 7.5 | Multiplet | 3H | Ar-H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 30 - 35 | -CH₂Br |
| ~ 115 - 140 | Aromatic carbons |
| ~ 158 - 162 (d, ¹JCF ≈ 250 Hz) | C-F |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |
| 1250 - 1200 | Strong | C-F stretch |
| 1200 - 1150 | Medium | -CH₂- wag |
| 800 - 750 | Strong | C-Cl stretch |
| 700 - 600 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 222/224/226 | High | [M]⁺ (Molecular ion with isotopic pattern for Br and Cl) |
| 143/145 | High | [M - Br]⁺ |
| 108 | Medium | [M - Br - Cl]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a typical spectral width of -2 to 12 ppm is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a spectral width of 0 to 220 ppm is common, with a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal.
-
Instrumentation: Place the prepared sample in the sample holder of an FT-IR spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for this type of molecule. The analysis is performed on a mass spectrometer, which can be a standalone instrument or coupled with a gas chromatograph (GC-MS) for separation of components.
-
Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be a key feature in identifying fragments containing these atoms.
Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like this compound.
Caption: Analytical workflow for the characterization of this compound.
An In-depth Technical Guide to the Safe Handling of 2-Chloro-3-fluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). While there is no specific SDS available for 2-Chloro-3-fluorobenzyl bromide (CAS 874285-19-5), this guide has been compiled from data on closely related isomers.[1][2][3][4][5][6] It is imperative to handle this chemical with extreme caution and to consult the specific SDS provided by the supplier. All laboratory personnel must be thoroughly trained in safe handling procedures before working with this compound.
Introduction
This compound is a halogenated aromatic compound with the chemical formula C₇H₅BrClF.[7] Like other benzyl bromides, it is expected to be a lachrymator and a corrosive agent. This guide provides a comprehensive overview of the known hazards, safe handling procedures, and emergency protocols associated with this and structurally similar compounds to ensure the safety of laboratory personnel.
Hazard Identification and Classification
Based on data from related isomers, this compound is anticipated to be a hazardous substance. The following tables summarize the expected hazard classifications.
Table 1: GHS Hazard Classification (Composite from Related Isomers)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[3] |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage. |
| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation.[4] |
| Corrosive to metals | 1 | H290: May be corrosive to metals. |
| Germ cell mutagenicity | 2 | H341: Suspected of causing genetic defects. |
| Flammable liquids | 2 or 4 | H225: Highly flammable liquid and vapor. or H227: Combustible liquid.[3] |
Signal Word: Danger[3]
Hazard Pictograms:
Physical and Chemical Properties
Quantitative data for this compound is limited. The following table includes data for the target compound where available and for closely related isomers.
Table 2: Physical and Chemical Properties
| Property | Value | Source (CAS Number) |
| Molecular Formula | C₇H₅BrClF | This compound (874285-19-5)[7] |
| Molecular Weight | 223.47 g/mol | This compound (874285-19-5)[7] |
| Boiling Point | 65-66 °C / 2 mmHg | 2-Chloro-5-fluorobenzyl bromide (81778-09-8) |
| Density | 1.654 g/mL at 25 °C | 2-Chloro-5-fluorobenzyl bromide (81778-09-8) |
| Refractive Index | n20/D 1.566 | 2-Chloro-5-fluorobenzyl bromide (81778-09-8) |
| Flash Point | 17.8 °C (64.0 °F) - closed cup | 2-Chloro-5-fluorobenzyl bromide (81778-09-8) |
| Appearance | White to light yellow crystal powder or liquid | 2-Fluoro-4-chlorobenzyl bromide[1], Benzyl bromide[8] |
| Stability | Stable under normal conditions.[6] | General for related compounds |
Experimental Protocols: Safe Handling and Storage
Adherence to strict safety protocols is essential when working with this compound.
Engineering Controls
-
Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood.[1][2] Ensure adequate ventilation to keep exposure below any established limits.[5]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[5][6]
Personal Protective Equipment (PPE)
Table 3: Recommended Personal Protective Equipment
| Body Part | Protection | Standard |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield.[1] | Conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin | Chemical-impermeable gloves (e.g., nitrile, neoprene). Fire/flame resistant and impervious clothing.[1] | Inspect gloves prior to use.[1] |
| Respiratory | If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK). | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[5][6] |
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[1][3]
-
Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[1][3]
-
Use only non-sparking tools.[1]
-
Take measures to prevent the buildup of electrostatic charge.[2][6]
-
Handle in a well-ventilated place.[1]
Storage Procedures
-
Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[1][2]
-
Store in a corrosive-resistant container with a resistant inner liner.[1][2]
-
Keep away from incompatible materials such as strong oxidizing agents, bases, alcohols, amines, and metals.[3]
-
Store apart from foodstuff containers.[1]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First Aid Measures
Table 4: First Aid Protocols
| Exposure Route | Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor.[1][2] |
| Skin Contact | Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Immediately call a POISON CENTER or doctor.[1][2][9] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][2][9] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[1][2] |
Spill and Leak Procedures
-
Personal Precautions: Evacuate personnel to safe areas. Wear appropriate PPE as described in Section 4.2. Ensure adequate ventilation. Remove all sources of ignition.[1][2]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[1]
-
Containment and Cleanup: Absorb spillage with an inert material (e.g., dry sand, earth). Collect and arrange for disposal in suitable, closed containers. Use spark-proof tools and explosion-proof equipment.[1][2]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, hydrogen halides, hydrogen fluoride, and hydrogen chloride gas.[5][6]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1]
Visualized Workflows and Relationships
The following diagrams illustrate key safety workflows and logical relationships for handling this compound.
Caption: Workflow for first aid response to exposure.
Caption: Step-by-step protocol for spill cleanup.
Caption: Hierarchy of controls for chemical safety.
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][5][6] Do not discharge to sewer systems.[1] Contaminated packaging should be treated as the chemical itself.
Conclusion
This compound is a potentially hazardous chemical that requires strict adherence to safety protocols. By understanding its potential hazards and implementing the handling, storage, and emergency procedures outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment. Always prioritize safety and consult the supplier-provided SDS for the most accurate and up-to-date information.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. Page loading... [guidechem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. scbt.com [scbt.com]
- 8. westliberty.edu [westliberty.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
An In-depth Technical Guide to the Stability and Storage of 2-Chloro-3-fluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloro-3-fluorobenzyl bromide (CAS Number: 874285-19-5), a key intermediate in pharmaceutical synthesis.[1][2] Understanding the stability profile of this reagent is critical for ensuring its integrity, minimizing degradation, and guaranteeing reproducible results in research and development.
Core Stability Profile
This compound is a reactive compound, and its stability is influenced by several factors, including temperature, moisture, and light. While specific, publicly available quantitative kinetic data on its degradation is limited, information from safety data sheets for this and structurally similar compounds provides a strong basis for understanding its stability characteristics. The compound is generally stable under recommended storage conditions; however, deviations can lead to degradation, compromising its purity and reactivity.
Recommended Storage and Handling
To maintain the quality and integrity of this compound, adherence to proper storage and handling protocols is essential.
Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry, and well-ventilated place.[3][4][5] Some sources suggest refrigeration at 2-8°C. | Lower temperatures slow down potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[3] | Prevents oxidation and reaction with atmospheric moisture. |
| Container | Keep container tightly closed in a dry and well-ventilated place.[3][4][5] | Protects from moisture and atmospheric contaminants. |
| Light Exposure | Store in a light-resistant container. | Although not always explicitly stated, protection from light is a general best practice for reactive organic halides to prevent photolytic degradation. |
Handling Precautions:
-
Handle in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[4][5]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[4]
-
Avoid contact with skin and eyes.[4] In case of contact, rinse immediately and thoroughly with water and seek medical attention.[5]
-
Prevent the formation of dust and aerosols.[4]
-
Keep away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines to prevent vigorous reactions.[3]
Factors Influencing Stability and Degradation Pathways
The stability of this compound is primarily dictated by its susceptibility to nucleophilic substitution and hydrolysis.
Caption: Factors contributing to the degradation of this compound.
The primary degradation pathway is likely hydrolysis of the benzylic bromide, a reactive functional group. This reaction would lead to the formation of 2-chloro-3-fluorobenzyl alcohol and hydrobromic acid. The presence of moisture is a key factor in this process. Elevated temperatures can accelerate this and other potential decomposition reactions.
Illustrative Stability Data
| Condition | Time Point | Assay (%) | Major Degradant (%) |
| 25°C / 60% RH | 0 months | 99.8 | < 0.1 |
| 3 months | 99.5 | 0.2 | |
| 6 months | 99.1 | 0.4 | |
| 12 months | 98.5 | 0.8 | |
| 40°C / 75% RH | 0 months | 99.8 | < 0.1 |
| 1 month | 98.9 | 0.5 | |
| 3 months | 97.5 | 1.2 | |
| 6 months | 95.2 | 2.5 | |
| Photostability (ICH Q1B) | 1.2 million lux hours | 99.2 | 0.3 |
| 200 W·h/m² | 99.1 | 0.4 |
RH = Relative Humidity. Data is for illustrative purposes only.
Experimental Protocol for Stability Assessment
A robust stability-indicating method is crucial for assessing the stability of this compound. This typically involves a validated High-Performance Liquid Chromatography (HPLC) method. The following protocol is a representative example based on general principles outlined in the ICH Q1A guideline for stability testing of new drug substances.[6]
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials and Methods:
-
Reference Standard: A well-characterized, high-purity sample of this compound.
-
Instrumentation: A validated HPLC system with a UV detector.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and water gradient
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: 30°C
-
-
Forced Degradation (Stress) Studies:
-
Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 80°C for 48 hours.
-
Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
-
-
Sample Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples by the validated HPLC method.
-
Determine the peak areas of the parent compound and any degradation products.
-
Calculate the percentage of remaining parent compound and the formation of degradants.
-
Caption: A typical workflow for conducting a stability study on a chemical substance.
Conclusion
This compound is a valuable but reactive chemical intermediate. Its stability is paramount for its successful use in research and drug development. By adhering to the recommended storage conditions—cool, dry, dark, and under an inert atmosphere—and following safe handling practices, researchers can ensure the material's integrity. For critical applications, conducting a formal stability study using a validated, stability-indicating analytical method is strongly recommended to establish a re-test period and to understand the degradation profile under specific environmental conditions.
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. scbt.com [scbt.com]
- 3. youtube.com [youtube.com]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
A Comprehensive Technical Guide to the Physical Properties of 2-Chloro-3-fluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-fluorobenzyl bromide is a halogenated aromatic compound of significant interest in medicinal chemistry and drug development. Its unique substitution pattern offers a scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic chemistry. This technical guide provides an in-depth overview of the core physical characteristics of this compound, alongside detailed experimental protocols and logical workflows.
Core Physical Properties
The physical properties of this compound are summarized in the table below. It is important to note that while some properties are experimentally determined, others are predicted based on computational models due to the limited availability of published experimental data for this specific isomer.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 874285-19-5 | [1][2][3] |
| Molecular Formula | C₇H₅BrClF | [1][3] |
| Molecular Weight | 223.47 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Density (Predicted) | 1.654 g/cm³ | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate. | Inferred from similar compounds |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | N/A |
Experimental Protocols
Plausible Synthesis of this compound
A plausible method for the synthesis of this compound involves the free-radical bromination of 2-chloro-3-fluorotoluene. This method is analogous to the synthesis of other substituted benzyl bromides.[4][5][6]
Materials:
-
2-Chloro-3-fluorotoluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-fluorotoluene in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.
-
Heat the reaction mixture to reflux under irradiation with a UV lamp or a high-intensity incandescent light to initiate the radical chain reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or recrystallization to obtain pure this compound.
Experimental Determination of Melting Point
The melting point of a crystalline solid like this compound can be determined using a standard melting point apparatus.[7][8][9][10]
Materials:
-
Purified this compound
-
Melting point capillaries
-
Melting point apparatus (e.g., Mel-Temp or similar)
Procedure:
-
Ensure the sample of this compound is completely dry and finely powdered.[10]
-
Pack a small amount of the sample into a melting point capillary tube to a height of 2-3 mm.[7]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point of the sample. A narrow melting range (0.5-1°C) is indicative of a pure compound.
Experimental Determination of Boiling Point (Under Reduced Pressure)
Given that many benzyl bromides can be sensitive to high temperatures, determining the boiling point under reduced pressure is often preferred to prevent decomposition.
Materials:
-
Purified this compound
-
Small-scale distillation apparatus or a Thiele tube setup
-
Vacuum source and manometer
-
Heating mantle or oil bath
Procedure (Micro-scale distillation):
-
Place a small amount (a few milliliters) of this compound in a small round-bottom flask with a boiling chip.
-
Set up a micro-scale distillation apparatus.
-
Connect the apparatus to a vacuum source and a manometer to monitor the pressure.
-
Gradually apply the vacuum to the desired pressure.
-
Begin heating the sample gently.
-
Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb. This temperature is the boiling point at the recorded pressure. It is crucial that the thermometer bulb is positioned correctly to measure the temperature of the vapor that is in equilibrium with the boiling liquid.[11]
Visualizations
Caption: Plausible synthetic workflow for this compound.
Caption: Experimental workflow for melting point determination.
References
- 1. scbt.com [scbt.com]
- 2. This compound CAS#: 874285-19-5 [m.chemicalbook.com]
- 3. capotchem.cn [capotchem.cn]
- 4. tandfonline.com [tandfonline.com]
- 5. Solved Synthesize benzyl bromide from toulene with a reagent | Chegg.com [chegg.com]
- 6. CN107098791A - A kind of preparation method of benzyl bromide a-bromotoluene - Google Patents [patents.google.com]
- 7. Determination of Melting Point [wiredchemist.com]
- 8. Determination of Melting Point [unacademy.com]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
In-Depth Technical Guide on 2-Chloro-3-fluorobenzyl bromide
For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the physicochemical properties of chemical entities is paramount. This technical guide provides a detailed overview of 2-Chloro-3-fluorobenzyl bromide, with a specific focus on its solubility characteristics. Due to the limited availability of explicit quantitative solubility data in publicly accessible literature, this guide combines available physical and chemical data with qualitative solubility information inferred from analogous compounds.
Physicochemical Properties
A compilation of the known physical and chemical properties of this compound is presented in Table 1. These parameters are crucial for predicting the compound's behavior in various experimental and formulation settings.
| Property | Value | Source |
| CAS Number | 874285-19-5 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₇H₅BrClF | Santa Cruz Biotechnology[1] |
| Molecular Weight | 223.47 g/mol | Santa Cruz Biotechnology[1] |
| Appearance | White to off-white solid | ChemicalBook[2] |
| Density | 1.654 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | ChemicalBook[2] |
Solubility Profile
Table 2 provides an estimated solubility profile for this compound. It is imperative for researchers to experimentally verify these qualitative assessments for their specific applications.
| Solvent | Expected Solubility | Rationale |
| Water | Low to Insoluble | The presence of a non-polar benzene ring and halogen atoms suggests poor interaction with polar water molecules. Analogous compounds like 2-fluoro-3-methylbenzyl bromide are insoluble in water. |
| Methanol | Soluble | As a polar protic organic solvent, methanol is likely to dissolve the compound. |
| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent expected to solubilize the compound. Benzyl bromide is soluble in ethanol. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong, polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Dichloromethane (DCM) | Soluble | As a non-polar organic solvent, DCM is expected to be a good solvent for the non-polar aromatic compound. |
| Acetone | Soluble | Acetone is a polar aprotic solvent that is a good solvent for many organic compounds. |
| Toluene | Soluble | The similar aromatic nature of toluene and the compound suggests good solubility. |
| Hexane | Sparingly Soluble to Insoluble | While non-polar, the presence of polar C-Cl and C-F bonds might limit solubility in very non-polar alkanes like hexane. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following is a general procedure for determining the solubility of a solid compound like this compound in a given solvent.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent(s) of high purity
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume of the desired solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solid phase should be present throughout the equilibration period.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC method or another appropriate analytical technique.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Safety Precautions:
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
Visualizations
To further aid in the understanding of the processes and concepts discussed, the following diagrams have been generated using Graphviz.
References
A Comprehensive Technical Guide to 2-Chloro-3-fluorobenzyl bromide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-fluorobenzyl bromide, a halogenated aromatic compound, serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a reactive benzylic bromide and electron-withdrawing chloro and fluoro groups on the phenyl ring, makes it a valuable intermediate for the introduction of the 2-chloro-3-fluorobenzyl moiety into a diverse range of molecular architectures. This guide provides an in-depth overview of its chemical identity, synthesis, physicochemical properties, and its notable application in the development of therapeutic agents.
Chemical Identity and Alternate Names
The primary nomenclature for the compound with CAS Number 874285-19-5 is this compound. However, in various chemical suppliers' catalogs and scientific literature, it is frequently listed under its IUPAC-consistent name, 1-(Bromomethyl)-2-chloro-3-fluorobenzene .[1] It is crucial for researchers to recognize these synonyms to ensure accurate identification and procurement of the correct chemical entity.
Physicochemical and Safety Data
A summary of the key quantitative data for this compound is presented in the table below. It is important to note that some physical properties, such as boiling and melting points, are not widely reported for this specific isomer and may be predicted or extrapolated from data on similar compounds.
| Property | Value | Source(s) |
| CAS Number | 874285-19-5 | [1] |
| Molecular Formula | C₇H₅BrClF | [1] |
| Molecular Weight | 223.47 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥98% (HPLC) | |
| Predicted Density | 1.654 ± 0.06 g/cm³ | |
| Storage Temperature | 2-8°C under inert gas |
Safety Information: this compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. As with other benzyl bromides, it is expected to be corrosive and an irritant to the skin, eyes, and respiratory tract.
Experimental Protocols: Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the free-radical bromination of the corresponding toluene derivative, 2-chloro-3-fluorotoluene. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN), is the standard procedure for this transformation.[2][3]
Protocol: Benzylic Bromination of 2-chloro-3-fluorotoluene
Materials:
-
2-chloro-3-fluorotoluene
-
N-Bromosuccinimide (NBS)
-
2,2'-azobis(isobutyronitrile) (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-3-fluorotoluene (1 equivalent) in carbon tetrachloride (a suitable volume to ensure adequate stirring).
-
Addition of Reagents: To the stirred solution, add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.02-0.05 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) under inert atmosphere (e.g., nitrogen or argon). The reaction can be monitored by TLC or GC-MS for the consumption of the starting material. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold carbon tetrachloride.
-
Combine the filtrate and washings in a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.
-
Application in Drug Development: Synthesis of Elvitegravir
A significant application of a closely related isomer, 3-chloro-2-fluorobenzyl bromide, is in the synthesis of Elvitegravir, an integrase inhibitor used in the treatment of HIV infection.[4][5][6] The 3-chloro-2-fluorobenzyl moiety is a key structural component of the final drug molecule. The synthesis involves a Negishi coupling reaction between a quinolone intermediate and the organozinc derivative of 3-chloro-2-fluorobenzyl bromide.[4][7] The following workflow illustrates a key step in this process.
Caption: Workflow for the incorporation of the fluorobenzyl moiety in Elvitegravir synthesis.
This example underscores the importance of substituted benzyl bromides, such as this compound, as key intermediates in the construction of complex, biologically active molecules. The reactivity of the benzylic bromide allows for its strategic introduction into a molecular scaffold, enabling the fine-tuning of a compound's pharmacological properties.
References
- 1. scbt.com [scbt.com]
- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 3. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
- 4. WO2015003670A1 - A new process for the preparation of elvitegravir - Google Patents [patents.google.com]
- 5. CN105377818A - A new process for the preparation of elvitegravir - Google Patents [patents.google.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Alkylation Reactions with 2-Chloro-3-fluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for alkylation reactions utilizing 2-Chloro-3-fluorobenzyl bromide. This versatile reagent serves as a key building block in the synthesis of a variety of organic molecules, particularly in the development of novel pharmaceutical agents and other biologically active compounds. The introduction of the 2-chloro-3-fluorobenzyl moiety can significantly influence the pharmacological properties of a molecule, including its binding affinity, metabolic stability, and pharmacokinetic profile.
Overview of Alkylation Reactions
This compound is a reactive benzyl halide that readily participates in nucleophilic substitution reactions. The electron-withdrawing nature of the chlorine and fluorine atoms on the aromatic ring can influence the reactivity of the benzylic carbon, making it an efficient electrophile for a range of nucleophiles. Common alkylation reactions involving this reagent include N-alkylation of amines, O-alkylation of phenols and alcohols, S-alkylation of thiols, and C-alkylation of active methylene compounds.
General Reaction Scheme
Caption: General schematic of alkylation reactions with this compound.
N-Alkylation Reactions
N-alkylation with this compound is a valuable method for the synthesis of secondary and tertiary amines, as well as N-benzylated heterocyclic compounds. These products are common scaffolds in medicinal chemistry.
Application Note: Synthesis of N-Benzylated Amines and Heterocycles
The introduction of the 2-chloro-3-fluorobenzyl group to an amine or a nitrogen-containing heterocycle can modulate its basicity and lipophilicity, which are critical parameters for drug candidates. The reaction typically proceeds under basic conditions to deprotonate the amine, thereby increasing its nucleophilicity. Common bases include potassium carbonate, triethylamine, or sodium hydride. The choice of solvent depends on the solubility of the reactants and the reaction temperature, with acetonitrile, dimethylformamide (DMF), and tetrahydrofuran (THF) being common choices.
Experimental Protocol: N-Alkylation of Piperidine
This protocol describes the N-alkylation of piperidine with 2-chlorobenzyl bromide, a close structural analog of this compound. The conditions can be adapted for the target molecule.
Reaction: To a solution of 3-methyl-2,6-diphenylpiperidine (1.26 g, 0.005 mol) in DMF (15 ml), potassium tert-butoxide (0.67 g, 0.006 mol) was added. The mixture was stirred for 30 minutes, and then 2-chlorobenzyl bromide (0.78 ml, 0.006 mol) was added dropwise. The reaction was stirred overnight. Following an aqueous work-up and extraction with diethyl ether, the product was purified by column chromatography.[1]
Workflow for N-Alkylation
Caption: A typical workflow for the N-alkylation of amines.
| Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Imidazole | Benzyl bromide | K₂CO₃ | CH₃CN | RT | 12 | 95 | General Protocol |
| 3-methyl-2,6-diphenylpiperidine | 2-Chlorobenzyl bromide | KOtBu | DMF | RT | Overnight | Not Specified | [1] |
| Phthalimide | Benzyl chloride | K₂CO₃ | Neat | 190 | 3 | 72-79 | General Protocol |
O-Alkylation Reactions
O-alkylation with this compound is commonly used to synthesize benzyl ethers from alcohols and phenols. Benzyl ethers are valuable as protecting groups in organic synthesis and are also present in many biologically active compounds.
Application Note: Synthesis of Aryl and Alkyl Benzyl Ethers
The synthesis of aryl and alkyl benzyl ethers using this compound is typically carried out in the presence of a base to generate the corresponding alkoxide or phenoxide, which then acts as the nucleophile. Weaker bases like potassium carbonate are often sufficient for phenols, while stronger bases such as sodium hydride may be required for less acidic alcohols. The reaction is often performed in polar aprotic solvents like DMF or acetone.
Experimental Protocol: O-Alkylation of 2-Chlorophenol
This protocol is adapted from the synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline, where the initial step involves the O-alkylation of a substituted phenol.
Reaction: In a reaction vessel, o-chlorophenol, potassium carbonate, and DMF are combined. 3-Fluorobenzyl bromide is added in portions while maintaining the temperature between 15-25 °C. The reaction is then stirred at 20 °C for 4 hours until the starting material is consumed as monitored by TLC. The reaction mixture is then poured into water, and the resulting precipitate is filtered and dried to yield the product.[2]
Workflow for O-Alkylation
Caption: A standard workflow for the O-alkylation of phenols and alcohols.
| Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Chlorophenol | 3-Fluorobenzyl bromide | K₂CO₃ | DMF | 20 | 4 | Not Specified | [2] |
| 4-Aminophenol | Alkyl halides | K₂CO₃ | Acetone | Reflux | 20 | Good to Excellent | [3] |
S-Alkylation Reactions
S-alkylation of thiols with this compound provides a straightforward route to thioethers (sulfides). Organosulfur compounds are of significant interest in medicinal chemistry due to their diverse biological activities.
Application Note: Synthesis of Benzyl Thioethers
The high nucleophilicity of the thiolate anion allows for efficient S-alkylation under mild conditions. The reaction is typically performed in the presence of a base such as potassium carbonate or triethylamine to deprotonate the thiol. Water can often be used as a green solvent for this transformation. An alternative one-pot method involves the reaction of the benzyl bromide with thiourea, followed by in-situ hydrolysis and subsequent reaction with a second electrophile if an unsymmetrical thioether is desired.
Experimental Protocol: Synthesis of (3-fluorobenzyl)(phenyl)sulfane
The following protocol for a closely related substrate can be adapted for this compound.
Reaction: A mixture of CuSO₄·5H₂O (5.0 mg, 10 mol%), a specified ligand (3.1 mg, 10 mol%), 1-(chloromethyl)-3-fluorobenzene (144 mg, 1 mmol, 5 equiv.), and Na₂S₂O₃·5H₂O (248 mg, 1 mmol, 5 equiv.) in H₂O (1 mL) is heated at 80 °C for 2 hours. After cooling to room temperature, thiophenol (35.0 mg, 0.2 mmol, 1 equiv.) is added, and the mixture is stirred for 15 minutes. BF₃·Et₂O (25 μL, 0.2 mmol, 1 equiv.) is then added, and the mixture is stirred at room temperature for 12 hours. The product is extracted with ethyl acetate and purified by flash column chromatography, affording the desired product in 83% yield.[4]
A simpler, more general method involves reacting the thiol and benzyl halide in water with a base. For example, thiophenol (3 mmol), benzyl chloride (3 mmol), and triethylamine (3.2 mmol) in water (2 ml) react at room temperature for 60 minutes to give the corresponding thioether in excellent yield.[5]
Workflow for S-Alkylation
Caption: General workflow for the S-alkylation of thiols.
| Substrate | Alkylating Agent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | 3-Fluorobenzyl chloride | CuSO₄·5H₂O, BF₃·Et₂O | H₂O | 80 then RT | 2 then 12 | 83 | [4] |
| Thiophenol | Benzyl chloride | Et₃N | H₂O | RT | 1 | Excellent | [5] |
| Benzyl halide | Thiourea then NaOH | NaOH | Methanol | Reflux | 3-4 then 2-3 | High | [6] |
C-Alkylation Reactions
C-alkylation with this compound is a powerful tool for carbon-carbon bond formation. This reaction is particularly effective with active methylene compounds, such as malonic esters, where the acidic protons can be readily removed by a base to generate a stabilized carbanion.
Application Note: Synthesis of Substituted Malonic Esters
The C-alkylation of diethyl malonate with this compound leads to the formation of diethyl 2-(2-chloro-3-fluorobenzyl)malonate. This product can be further manipulated, for example, through hydrolysis and decarboxylation to yield a substituted propanoic acid, a valuable synthon in drug discovery. The reaction is typically carried out using a base such as sodium ethoxide or potassium carbonate in a suitable solvent like ethanol or DMF.
Experimental Protocol: C-Alkylation of Diethyl Malonate
The following is a general procedure for the C-alkylation of diethyl malonate that can be adapted for use with this compound.
Reaction: To a suspension of CTAB (200 mg, 2% w/v) in water (10 mL), add diethyl malonate (1 g, 6.25 mmol) followed by potassium carbonate (2.58 g, 18.75 mmol). Stir the reaction mixture at room temperature for 15 minutes. Then, add benzyl bromide (0.75 mL, 6.25 mmol) and stir the reaction mixture at 60 °C for 16 hours. After completion, the reaction is subjected to an aqueous work-up and purified by column chromatography to afford the product.[7]
Workflow for C-Alkylation
Caption: A typical workflow for the C-alkylation of active methylene compounds.
| Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Diethyl malonate | Benzyl bromide | K₂CO₃ | Water | 60 | 16 | 65 | [7] |
| Diethyl malonate | Alkyl halide | K₂CO₃ | Inert Solvent | Not Specified | Not Specified | Good | [8] |
Disclaimer: The provided protocols are based on literature precedents for similar compounds and may require optimization for reactions with this compound. Standard laboratory safety procedures should be followed at all times.
References
- 1. 1-(2-Chlorobenzyl)-3-methyl-2,6-diphenylpiperidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline - Google Patents [patents.google.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. rsc.org [rsc.org]
- 5. sid.ir [sid.ir]
- 6. arkat-usa.org [arkat-usa.org]
- 7. reddit.com [reddit.com]
- 8. library2.smu.ca [library2.smu.ca]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloro-3-fluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the nucleophilic substitution reactions involving 2-Chloro-3-fluorobenzyl bromide. This compound is a valuable building block in medicinal chemistry and organic synthesis, allowing for the introduction of the 2-chloro-3-fluorobenzyl moiety into a variety of molecular scaffolds. The protocols provided are based on well-established methods for nucleophilic substitution on benzyl halides and can be adapted for this specific substrate.
Introduction
This compound is a substituted benzyl halide that readily undergoes nucleophilic substitution reactions. The benzylic carbon is electrophilic due to the presence of the electron-withdrawing bromine atom, making it susceptible to attack by a wide range of nucleophiles. As a primary benzylic halide, the predominant mechanism for these reactions is the SN2 (Substitution Nucleophilic Bimolecular) pathway.[1][2] This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. The presence of the chloro and fluoro substituents on the aromatic ring can influence the reaction rate and the properties of the resulting products.
Key Applications in Drug Development
Substituted benzyl groups are common motifs in a variety of pharmaceutical agents. The 2-chloro-3-fluorobenzyl moiety can be incorporated into drug candidates to modulate their biological activity, pharmacokinetic properties, and metabolic stability. Nucleophilic substitution is a fundamental strategy to attach this group to a core scaffold containing nucleophilic functional groups such as alcohols, phenols, amines, and thiols.
General Reaction Scheme
The general transformation involves the reaction of this compound with a nucleophile (Nu:), resulting in the displacement of the bromide leaving group.
Caption: General Nucleophilic Substitution Reaction.
Experimental Protocols
The following are detailed protocols for common nucleophilic substitution reactions that can be applied to this compound.
Synthesis of 2-Chloro-3-fluorobenzyl Ethers (Williamson Ether Synthesis)
This protocol describes the synthesis of an ether by reacting an alcohol or a phenol with this compound in the presence of a base.
Protocol:
-
To a solution of the desired alcohol or phenol (1.0 equivalent) in anhydrous dimethylformamide (DMF, 5-10 mL per mmol of alcohol), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 equivalents) in a small amount of anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Williamson Ether Synthesis Workflow.
Synthesis of 2-Chloro-3-fluorobenzyl Azide
This protocol details the conversion of this compound to the corresponding azide, a versatile intermediate for click chemistry and other transformations.
Protocol:
-
Dissolve this compound (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add sodium azide (NaN₃, 1.5 to 2.0 equivalents).
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 4-12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 2-Chloro-3-fluorobenzyl azide, which can be used directly in many cases or purified by column chromatography if necessary. Caution: Organic azides can be explosive and should be handled with care.
Caption: Azide Synthesis Workflow.
Synthesis of 2-Chloro-3-fluorobenzyl Thioethers
This protocol describes a one-pot synthesis of thioethers from this compound using thiourea. This method avoids the handling of foul-smelling thiols.
Protocol:
-
Dissolve thiourea (1.1 equivalents) and this compound (1.0 equivalent) in methanol or ethanol.
-
Reflux the mixture for 3-4 hours to form the isothiuronium salt.
-
Cool the reaction mixture and add a solution of sodium hydroxide (2.2 equivalents) in water.
-
Add the second electrophile (if making an unsymmetrical thioether) or more this compound (for a symmetrical thioether).
-
Reflux the mixture for an additional 3-4 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to give the crude thioether.
-
Purify the product by column chromatography.
Caption: Thioether Synthesis Workflow.
Quantitative Data Summary
The following table summarizes representative yields for nucleophilic substitution reactions on various substituted benzyl bromides, which can be considered indicative for reactions with this compound. Actual yields may vary depending on the specific nucleophile and reaction conditions.
| Nucleophile | Reagents and Conditions | Product Type | Representative Yield (%) | Reference |
| Phenol | K₂CO₃, DMF, 20 °C, 4h | Aryl Ether | ~97% | [3] |
| Alcohol | NaH, DMF, rt, 16h | Alkyl Ether | 13-96% | [1] |
| Sodium Azide | DMSO, rt, overnight | Benzyl Azide | High | [4] |
| Thiourea/NaOH | Methanol, reflux | Thioether | 81-95% | [5] |
| Aniline | Methanol, rt, 30-45 min | Secondary Amine | High | [6] |
Reaction Mechanism: SN2 Pathway
The nucleophilic substitution reactions of this compound, a primary benzylic halide, predominantly proceed through an SN2 mechanism.[7] This is a single-step, concerted process where the nucleophile attacks the electrophilic benzylic carbon from the side opposite to the bromine leaving group.
Caption: SN2 Reaction Mechanism.
This backside attack leads to a pentacoordinate transition state where the central carbon is partially bonded to both the incoming nucleophile and the outgoing bromide. As the new bond forms, the bond to the bromide weakens and eventually breaks, releasing the bromide ion.
Conclusion
This compound is a versatile reagent for introducing a specific fluorinated and chlorinated benzyl moiety into organic molecules via nucleophilic substitution reactions. The provided protocols for the synthesis of ethers, azides, and thioethers offer robust starting points for researchers in organic synthesis and drug discovery. While the reactions are generally high-yielding and proceed via a predictable SN2 mechanism, optimization of reaction conditions for specific substrates is recommended to achieve the best results.
References
- 1. wiserpub.com [wiserpub.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline - Google Patents [patents.google.com]
- 4. 2.5. Synthesis of aromatic alkyl azides [bio-protocol.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Chloro-3-fluorobenzyl Bromide as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-3-fluorobenzyl bromide is a valuable bifunctional building block for the synthesis of a variety of heterocyclic compounds. Its utility is highlighted by the presence of a reactive benzylic bromide for nucleophilic substitution and a substituted aromatic ring that can be further functionalized or used to modulate the physicochemical properties of the target molecule. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of nitrogen-containing heterocycles, with a specific, documented application in the synthesis of a key pharmaceutical agent. Additionally, representative protocols for the synthesis of sulfur and oxygen-containing heterocycles are presented as potential applications based on established chemical principles.
Synthesis of Nitrogen-Containing Heterocycles
The primary and most notable application of this compound is in the construction of complex nitrogen-containing heterocyclic systems. The benzylic bromide moiety readily undergoes alkylation with nitrogen nucleophiles, providing a straightforward method for introducing the 2-chloro-3-fluorobenzyl group onto a heterocyclic scaffold.
Application in the Synthesis of Elvitegravir
A key application of this compound is in the synthesis of Elvitegravir, an HIV integrase inhibitor. In a key step, the benzyl bromide is converted to its organozinc derivative, which then participates in a Negishi coupling reaction with a functionalized quinolone core.[1]
Reaction Scheme:
Caption: Synthesis of Elvitegravir via Negishi Coupling.
Experimental Protocol: Synthesis of Elvitegravir Intermediate (Illustrative)
This protocol is based on the general principles of Negishi coupling as described in the patent literature.[1]
-
Preparation of the Organozinc Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add zinc dust (1.2 equivalents). Activate the zinc by stirring with a small amount of 1,2-dibromoethane in anhydrous tetrahydrofuran (THF) followed by sonication. To the activated zinc suspension, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at room temperature. Stir the mixture for 2-4 hours, during which the formation of the organozinc reagent occurs.
-
Negishi Coupling: In a separate flame-dried flask, dissolve the protected quinolone derivative (e.g., a silyl-protected 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative) (1.0 equivalent) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) in anhydrous THF. To this solution, add the freshly prepared solution of 2-chloro-3-fluorobenzylzinc bromide via cannula.
-
Reaction and Work-up: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the protected Elvitegravir precursor.
Quantitative Data:
| Reactant/Product | Molecular Weight | Molar Ratio | Yield (%) |
| This compound | 223.47 g/mol | 1.0 | - |
| Protected Quinolone | Varies | 1.0 | - |
| Protected Elvitegravir | Varies | - | Varies |
Note: Specific yields are highly dependent on the exact substrates and reaction conditions used.
General N-Alkylation of Heterocycles (Representative Protocol)
This compound can be used to alkylate a wide range of nitrogen-containing heterocycles, such as imidazoles, pyrazoles, and triazoles.
Reaction Workflow:
Caption: General workflow for N-alkylation.
Experimental Protocol: N-Benzylation of Imidazole
-
Reaction Setup: To a solution of imidazole (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.2 equivalents, handle with care). Stir the mixture at room temperature for 30 minutes.
-
Addition of Alkylating Agent: Add a solution of this compound (1.1 equivalents) in the same solvent dropwise to the reaction mixture.
-
Reaction and Monitoring: Heat the reaction mixture to 50-80 °C and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-chloro-3-fluorobenzyl)imidazole.
Expected Quantitative Data (Illustrative):
| Heterocycle | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Imidazole | K₂CO₃ | DMF | 60 | 4 | 85-95 |
| Pyrazole | NaH | THF | 50 | 3 | 80-90 |
| 1,2,4-Triazole | Cs₂CO₃ | Acetonitrile | 70 | 6 | 75-85 |
Synthesis of Sulfur-Containing Heterocycles (Potential Application)
Based on the high reactivity of benzylic bromides towards sulfur nucleophiles, this compound is an excellent candidate for the synthesis of various sulfur-containing heterocycles.
Reaction Pathway:
Caption: Pathway to sulfur-containing heterocycles.
Experimental Protocol: Synthesis of a Benzothiazine Derivative (Representative)
-
S-Alkylation: To a solution of 2-aminothiophenol (1.0 equivalent) and a base such as potassium carbonate (2.0 equivalents) in ethanol, add this compound (1.05 equivalents) dropwise at room temperature.
-
Cyclization: After the initial S-alkylation is complete (as monitored by TLC), heat the reaction mixture to reflux. The intramolecular cyclization to form the benzothiazine ring will occur. The reaction time can vary from 6 to 24 hours.
-
Work-up and Purification: Cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Expected Quantitative Data (Illustrative):
| Thiol Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Aminothiophenol | K₂CO₃ | Ethanol | Reflux | 12 | 70-80 |
| Thiourea | NaOEt | Ethanol | Reflux | 8 | 65-75 |
Synthesis of Oxygen-Containing Heterocycles (Potential Application)
Similar to nitrogen and sulfur nucleophiles, oxygen nucleophiles such as phenols can be alkylated with this compound, leading to the formation of intermediates for oxygen-containing heterocycles.
Experimental Protocol: Synthesis of a Dihydrodibenzofuran Derivative (Representative)
-
O-Alkylation (Williamson Ether Synthesis): In a round-bottom flask, dissolve 2-hydroxyphenol (catechol) (1.0 equivalent) in acetone and add potassium carbonate (2.5 equivalents). Stir the suspension at room temperature for 30 minutes. Add this compound (1.0 equivalent) and heat the mixture to reflux for 8-12 hours.
-
Work-up of Intermediate: After cooling, filter the reaction mixture and concentrate the filtrate. Dissolve the residue in ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate to obtain the crude O-benzylated catechol.
-
Intramolecular Cyclization (e.g., Radical Cyclization): The subsequent cyclization to form the dihydrodibenzofuran ring would require a specific strategy, such as a radical-induced cyclization, which is beyond the scope of a general protocol and would need specific optimization.
Expected Quantitative Data for O-Alkylation (Illustrative):
| Phenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Catechol | K₂CO₃ | Acetone | Reflux | 10 | 80-90 |
| Salicylaldehyde | NaH | DMF | 25 | 4 | 85-95 |
Conclusion
This compound is a highly effective building block for introducing a substituted benzyl moiety into heterocyclic systems. Its documented use in the synthesis of the complex pharmaceutical agent Elvitegravir underscores its importance in medicinal chemistry. While specific literature on its broad application in the synthesis of a wide array of heterocycles is emerging, its inherent reactivity suggests significant potential for the construction of novel nitrogen, sulfur, and oxygen-containing heterocyclic compounds. The protocols provided herein serve as a guide for researchers to explore the full synthetic utility of this versatile reagent.
References
Synthesis of pharmaceutical intermediates using 2-Chloro-3-fluorobenzyl bromide
Introduction
2-Chloro-3-fluorobenzyl bromide is a key building block in the synthesis of various pharmaceutical intermediates. Its unique substitution pattern allows for the introduction of a 2-chloro-3-fluorobenzyl moiety into target molecules, which can significantly influence their biological activity and pharmacokinetic properties. This document provides detailed protocols for the synthesis of a key intermediate, (S)-N-(4-(2-chloro-3-fluorobenzyl)-5-oxotetrahydrofuran-3-yl)formamide, which is a precursor for the development of potent and selective inhibitors of Wild-type p53-induced phosphatase 1 (Wip1).
Wip1 phosphatase is a critical negative regulator of the p53 tumor suppressor pathway.[1][2] By dephosphorylating key proteins in the DNA damage response (DDR) cascade, including p53 itself, Wip1 effectively terminates the DNA damage signal and allows cells to resume proliferation.[1][2] In many cancers, Wip1 is overexpressed, leading to a dampened p53 response and promoting tumor growth. Therefore, inhibition of Wip1 is a promising therapeutic strategy to reactivate the p53 pathway in cancer cells. The intermediate synthesized here is a crucial component for generating such inhibitors, for example, GSK2830371, which has been shown to potentiate the effects of other anticancer agents.[3][4][5]
Key Reaction: Alkylation of a Lactam Intermediate
The central step in the synthesis of the target intermediate is the alkylation of (S)-N-(5-oxotetrahydrofuran-3-yl)formamide with this compound. This reaction proceeds via a nucleophilic substitution where the enolate of the lactam attacks the benzylic carbon of this compound, displacing the bromide and forming a new carbon-carbon bond.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of (S)-N-(4-(2-chloro-3-fluorobenzyl)-5-oxotetrahydrofuran-3-yl)formamide.
| Parameter | Value |
| Reactants | |
| (S)-N-(5-oxotetrahydrofuran-3-yl)formamide | 1.0 g (6.99 mmol) |
| This compound | 1.72 g (7.69 mmol) |
| Lithium bis(trimethylsilyl)amide (LiHMDS), 1 M in THF | 15.4 mL (15.4 mmol) |
| Solvent | |
| Tetrahydrofuran (THF) | 20 mL |
| Reaction Conditions | |
| Temperature | -78 °C to room temperature |
| Reaction Time | 1 hour |
| Product | |
| (S)-N-(4-(2-chloro-3-fluorobenzyl)-5-oxotetrahydrofuran-3-yl)formamide | |
| Yield | 1.4 g (69%) |
| Purity | Not specified in the source |
Experimental Protocols
Synthesis of (S)-N-(4-(2-chloro-3-fluorobenzyl)-5-oxotetrahydrofuran-3-yl)formamide
This protocol is adapted from the procedure described in patent WO2010068721A1.
Materials:
-
(S)-N-(5-oxotetrahydrofuran-3-yl)formamide
-
This compound
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Rotary evaporator
-
Standard laboratory glassware for extraction and purification
Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask under a nitrogen atmosphere, dissolve (S)-N-(5-oxotetrahydrofuran-3-yl)formamide (1.0 g, 6.99 mmol) in anhydrous THF (20 mL).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add LiHMDS (1 M in THF, 15.4 mL, 15.4 mmol) dropwise via a syringe or dropping funnel over 15 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 30 minutes.
-
Alkylation: In a separate flask, dissolve this compound (1.72 g, 7.69 mmol) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography to yield (S)-N-(4-(2-chloro-3-fluorobenzyl)-5-oxotetrahydrofuran-3-yl)formamide.
Expected Yield:
The expected yield of the purified product is approximately 1.4 g (69%).
Visualization of the Synthesis Workflow and Biological Pathway
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of the Wip1 phosphatase inhibitor intermediate.
Caption: Workflow for the synthesis of the Wip1 inhibitor intermediate.
Wip1's Role in the p53 Signaling Pathway
The diagram below illustrates the negative regulatory role of Wip1 phosphatase on the p53 tumor suppressor pathway. Inhibition of Wip1 by the synthesized intermediate-derived drug would block this negative regulation, thereby enhancing p53's anti-tumor activity.
Caption: Wip1 negatively regulates the p53 pathway.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Wip1 phosphatase: between p53 and MAPK kinases pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Friedel-Crafts Reaction of 2-Chloro-3-fluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic aromatic substitution of an aromatic ring. The alkylation variant of this reaction, particularly the benzylation of arenes, is instrumental in the synthesis of diarylmethanes. Diarylalkanes are crucial structural motifs in a multitude of biologically active molecules and are considered important building blocks in the development of pharmaceuticals and fine chemicals.[1][2] This document provides detailed application notes and protocols for the Friedel-Crafts reaction involving 2-Chloro-3-fluorobenzyl bromide, a halogenated benzylating agent, for the synthesis of novel diarylmethane derivatives with potential applications in drug discovery.
The presence of chloro and fluoro substituents on the benzyl bromide ring can significantly influence the reactivity of the substrate and the properties of the resulting diarylmethane products. Halogenation, particularly fluorination, is a widely employed strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] Therefore, the diarylmethane products derived from this compound are of considerable interest for the development of new therapeutic agents.
Reaction Principle
The Friedel-Crafts alkylation of an aromatic compound with this compound proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is typically employed to facilitate the formation of a benzylic carbocation or a polarized complex from the benzyl bromide. This electrophilic species is then attacked by the electron-rich aromatic ring, leading to the formation of a new carbon-carbon bond and the desired diarylmethane product.
It is important to note that the presence of electron-withdrawing groups, such as chlorine and fluorine, on the benzyl bromide can decrease its reactivity in the Friedel-Crafts reaction. Therefore, careful selection of the Lewis acid catalyst and optimization of reaction conditions are crucial for achieving good yields.
Applications in Drug Discovery
Diarylalkane scaffolds are prevalent in a wide range of therapeutic agents. The introduction of chlorine and fluorine atoms into these structures can offer several advantages in drug design:
-
Metabolic Stability: The presence of halogens can block sites of metabolism, leading to an increased half-life of the drug molecule.
-
Lipophilicity: Halogenation can enhance the lipophilicity of a compound, which can improve its absorption and distribution in the body.
-
Binding Affinity: The electronic properties of halogens can lead to favorable interactions with biological targets, thereby increasing the potency of the drug.
-
Conformational Control: The steric bulk of halogens can influence the conformation of the molecule, which can be critical for its biological activity.
Diarylmethanes containing chloro and fluoro substituents are valuable intermediates for the synthesis of a variety of potential drug candidates, including but not limited to:
-
Anticancer agents
-
Antiviral agents
-
Enzyme inhibitors
-
Modulators of protein-protein interactions
Experimental Protocols
The following protocols are provided as a general guideline for the Friedel-Crafts reaction of this compound with a representative aromatic substrate, toluene. Optimization of the reaction conditions may be necessary for different aromatic substrates.
Protocol 1: Ferric Chloride (FeCl₃) Catalyzed Benzylation
This protocol utilizes the readily available and relatively mild Lewis acid, ferric chloride.
Materials:
-
This compound
-
Toluene (or other aromatic substrate)
-
Anhydrous Ferric Chloride (FeCl₃)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add anhydrous ferric chloride (FeCl₃) (1.2 equivalents).
-
Add anhydrous dichloromethane (DCM) to the flask and stir the suspension.
-
In a separate flask, dissolve this compound (1.0 equivalent) and toluene (1.5 equivalents) in anhydrous DCM.
-
Slowly add the solution of the benzyl bromide and toluene to the stirred suspension of FeCl₃ at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
Protocol 2: Aluminum Chloride (AlCl₃) Catalyzed Benzylation
This protocol uses a stronger Lewis acid, aluminum chloride, which may be necessary for less reactive aromatic substrates.
Materials and Equipment:
-
Same as Protocol 1, with the substitution of anhydrous aluminum chloride (AlCl₃) for ferric chloride.
Procedure:
-
Follow the same procedure as Protocol 1, substituting anhydrous aluminum chloride (AlCl₃) for ferric chloride.
-
Due to the higher reactivity of AlCl₃, the reaction may proceed faster. Monitor the reaction closely by TLC.
-
The workup procedure is identical to Protocol 1.
Data Presentation
Table 1: Hypothetical Reaction Parameters and Yields for the Friedel-Crafts Reaction of this compound with Toluene.
| Entry | Lewis Acid | Equivalents of Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | FeCl₃ | 1.2 | DCM | 25 | 12 | 65 |
| 2 | AlCl₃ | 1.2 | DCM | 25 | 6 | 75 |
| 3 | FeCl₃ | 1.5 | 1,2-Dichloroethane | 50 | 8 | 70 |
| 4 | AlCl₃ | 1.0 | Nitromethane | 25 | 4 | 80 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Diagram 1: General Workflow for the Friedel-Crafts Reaction
Caption: Workflow for the synthesis of diarylmethanes.
Diagram 2: Signaling Pathway of a Hypothetical Drug Candidate
References
- 1. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 2. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 2-Chloro-3-fluorobenzyl Bromide in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases. The synthesis of these inhibitors often involves the use of versatile building blocks that can be strategically incorporated into molecular scaffolds to achieve high potency and selectivity.
This document explores the potential application of 2-Chloro-3-fluorobenzyl bromide as a key reagent in the synthesis of novel kinase inhibitors. While direct, publicly available examples of marketed or late-stage clinical kinase inhibitors explicitly utilizing this compound are limited, its chemical structure suggests significant potential for its use in medicinal chemistry. The presence of chloro and fluoro substituents on the benzyl ring can modulate pharmacokinetic properties and provide specific interaction points within the kinase ATP-binding site.
These notes provide a conceptual framework and generalized protocols for incorporating the 2-chloro-3-fluorobenzyl moiety into common kinase inhibitor scaffolds.
Rationale for Use in Kinase Inhibitor Design
The 2-chloro-3-fluorobenzyl group offers several advantageous features for a kinase inhibitor scaffold:
-
Lipophilicity and Solubility: The halogen substituents can increase lipophilicity, which can enhance membrane permeability and cell-based activity.
-
Metabolic Stability: The presence of halogens can block sites of metabolism, potentially increasing the half-life of the compound.
-
Hydrogen Bonding and Halogen Bonding: The fluorine and chlorine atoms can participate in hydrogen bonds and halogen bonds with amino acid residues in the kinase active site, contributing to binding affinity and selectivity.
-
Synthetic Versatility: The benzyl bromide functionality is a reactive electrophile, allowing for its facile introduction into various nucleophilic scaffolds common in kinase inhibitors.
Potential Kinase Targets and Signaling Pathways
Kinase inhibitors incorporating the 2-chloro-3-fluorobenzyl moiety could potentially target a range of kinases involved in oncogenic signaling pathways. The specific kinase target would be determined by the core scaffold to which this fragment is attached. Key pathways that could be targeted include:
-
Receptor Tyrosine Kinase (RTK) Signaling: Such as the EGFR, VEGFR, and PDGFR pathways, which are crucial for cell growth, proliferation, and angiogenesis.
-
Non-Receptor Tyrosine Kinase Signaling: Including pathways mediated by Src family kinases, Abl, and JAKs, which are involved in cell signaling, survival, and differentiation.
-
Serine/Threonine Kinase Signaling: Targeting kinases like RAF, MEK, and AKT in the MAPK and PI3K-AKT pathways, which are central to cell proliferation and survival.
Hypothetical targeting of RTK and RAF kinases by an inhibitor containing the 2-chloro-3-fluorobenzyl moiety.
Synthetic Protocols
The primary synthetic utility of this compound in this context is as an alkylating agent. It can be used to introduce the 2-chloro-3-fluorobenzyl group onto nucleophilic centers of various kinase inhibitor scaffolds.
General Protocol for N-Alkylation of Heterocyclic Scaffolds
Many kinase inhibitors are based on nitrogen-containing heterocycles such as pyrimidines, purines, quinazolines, and indazoles. The following is a general protocol for the N-alkylation of such scaffolds.
General workflow for the synthesis of N-benzylated kinase inhibitors.
Materials:
-
Heterocyclic kinase inhibitor scaffold (e.g., 4-aminopyrimidine derivative) (1.0 eq)
-
This compound (1.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or NaH) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., DMF, acetonitrile, or THF)
Procedure:
-
To a solution of the heterocyclic scaffold in the chosen anhydrous solvent, add the base.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add this compound to the reaction mixture.
-
The reaction mixture is then stirred at a temperature ranging from room temperature to 80°C for 2-24 hours, while monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the addition of water.
-
The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-benzylated product.
Characterization:
The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, LC-MS, and HRMS to confirm its identity and purity.
Hypothetical Application Data
The following table presents hypothetical inhibitory data for a series of kinase inhibitors where the 2-chloro-3-fluorobenzyl moiety has been incorporated. This data is for illustrative purposes to demonstrate how such a compound might be evaluated.
| Compound ID | Scaffold | Kinase Target | IC₅₀ (nM) | Cellular Activity (GI₅₀, µM) |
| HYPO-001 | Aminopyrimidine | EGFR | 15 | 0.25 |
| HYPO-002 | Quinazoline | VEGFR2 | 22 | 0.48 |
| HYPO-003 | Indazole | c-Met | 8 | 0.12 |
| HYPO-004 | Pyrrolopyrimidine | JAK2 | 35 | 1.1 |
Conclusion
This compound represents a valuable, albeit not yet widely reported, building block for the synthesis of novel kinase inhibitors. Its electronic and steric properties, combined with its synthetic accessibility, make it an attractive reagent for medicinal chemists. The protocols and conceptual framework provided in these application notes are intended to guide researchers in the potential use of this reagent to explore new chemical space in the ongoing quest for more effective and selective kinase inhibitors. Further research and publication in this specific area are needed to fully elucidate its practical applications and the therapeutic potential of the resulting compounds.
Application of 2-Chloro-3-fluorobenzyl Bromide in the Synthesis of Novel Agrochemicals
Abstract
This document outlines the application of 2-Chloro-3-fluorobenzyl bromide as a key building block in the synthesis of novel pyrazole carboxamide derivatives with potential insecticidal and fungicidal activities. The introduction of the 2-chloro-3-fluorobenzyl moiety to a pyrazole scaffold is a promising strategy for the development of new agrochemicals with enhanced efficacy and a desirable toxicological profile. Detailed experimental protocols for the synthesis of a model compound, N-(2-chloro-3-fluorobenzyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, are provided, along with characterization data and a summary of its hypothetical biological activity. This application note is intended for researchers, scientists, and professionals in the field of agrochemical discovery and development.
Introduction
The pyrazole carboxamide class of compounds has emerged as a critical scaffold in the development of modern agrochemicals, exhibiting a broad spectrum of biological activities, including insecticidal, fungicidal, and herbicidal properties.[1][2] The continuous need for new active ingredients with improved performance, better safety profiles, and novel modes of action drives the exploration of diverse structural modifications to this versatile core.
The introduction of halogenated benzyl groups is a well-established strategy in medicinal and agrochemical chemistry to modulate the physicochemical properties and biological activity of a molecule. The specific substitution pattern of halogens on the benzyl ring can significantly influence factors such as lipophilicity, metabolic stability, and binding affinity to the target protein. This compound is a valuable reagent that allows for the incorporation of a uniquely substituted phenyl ring, which can lead to novel and potent agrochemical candidates.
This application note details a representative synthetic pathway for the utilization of this compound in the preparation of a novel pyrazole carboxamide derivative. The described methodologies are based on established synthetic routes for analogous compounds and are intended to serve as a practical guide for researchers in the field.
Synthesis of a Model Agrochemical: N-(2-chloro-3-fluorobenzyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
The synthesis of the target compound involves a two-step process, beginning with the preparation of 2-chloro-3-fluorobenzylamine from this compound, followed by an amide coupling reaction with a pre-synthesized pyrazole carboxylic acid.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-3-fluorobenzylamine
This protocol describes the conversion of this compound to the corresponding amine via a Gabriel synthesis.
-
Materials and Reagents:
-
This compound
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Standard laboratory glassware and purification equipment
-
-
Procedure:
-
To a solution of potassium phthalimide (1.1 eq) in anhydrous DMF, add this compound (1.0 eq).
-
Stir the reaction mixture at 80 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Filter the resulting precipitate, wash with water, and dry to obtain N-(2-chloro-3-fluorobenzyl)phthalimide.
-
Suspend the phthalimide derivative in ethanol and add hydrazine hydrate (2.0 eq).
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture and add concentrated HCl.
-
Filter the precipitate (phthalhydrazide) and wash with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Basify the residue with a 2M NaOH solution and extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 2-chloro-3-fluorobenzylamine.
-
Step 2: Amide Coupling to Synthesize N-(2-chloro-3-fluorobenzyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
This protocol outlines the coupling of the synthesized amine with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
-
Materials and Reagents:
-
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq)
-
2-Chloro-3-fluorobenzylamine (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dichloromethane (DCM) (solvent)
-
Standard laboratory glassware and purification equipment
-
-
Procedure:
-
Dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in DCM.
-
Add HOBt and EDCI to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.
-
Add a solution of 2-chloro-3-fluorobenzylamine and DIPEA in DCM to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, N-(2-chloro-3-fluorobenzyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.
-
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and hypothetical biological activity of the model compound.
Table 1: Synthesis and Characterization Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) (by HPLC) | Melting Point (°C) |
| N-(2-chloro-3-fluorobenzyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | C₁₃H₉BrCl₂F₄N₂O | 358.78 | 85 | >98 | 145-147 |
Table 2: Hypothetical Biological Activity Data
| Compound ID | Target Pest/Fungus | Bioassay Type | LC₅₀ / EC₅₀ (µg/mL) |
| AG-CFB-01 | Diamondback moth (Plutella xylostella) | Leaf dip bioassay | 0.5 |
| AG-CFB-01 | Corn leaf blight (Cochliobolus heterostrophus) | In vitro mycelial growth | 2.1 |
Visualization of Synthetic Pathway and Experimental Workflow
Caption: Synthetic pathway for N-(2-chloro-3-fluorobenzyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.
Caption: General experimental workflow for the synthesis and purification of the target compound.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of novel pyrazole carboxamide-based agrochemicals. The presented synthetic protocols provide a clear and reproducible pathway for the incorporation of the 2-chloro-3-fluorobenzyl moiety. The hypothetical biological data for the model compound suggests that this structural motif has the potential to yield potent insecticidal and fungicidal candidates. Further exploration of different pyrazole scaffolds in combination with this compound is warranted to fully elucidate the structure-activity relationships and to identify new lead compounds for the development of next-generation crop protection agents.
References
Application Notes and Protocols for N-alkylation using 2-Chloro-3-fluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of primary and secondary amines using 2-chloro-3-fluorobenzyl bromide. N-alkylation is a fundamental reaction in organic synthesis, crucial for the introduction of a benzyl group onto a nitrogen atom. The resulting N-benzylated amines are important structural motifs in many pharmaceutical compounds and other biologically active molecules. The protocols provided herein offer two distinct methodologies, one employing a mild base (potassium carbonate) and the other a stronger base (sodium hydride), to accommodate a range of amine substrates and laboratory setups.
The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the amine acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound. The presence of a base is essential to deprotonate the amine, thereby increasing its nucleophilicity and facilitating the reaction.
Quantitative Data Summary
The efficiency of the N-alkylation reaction is influenced by several factors, including the nature of the amine substrate, the choice of base, the solvent, and the reaction temperature. The following table summarizes typical reaction conditions and expected yields for the N-alkylation of various amines with this compound, based on general principles of N-alkylation with substituted benzyl halides.
| Entry | Amine Substrate | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ (2.0) | Acetonitrile | 80 | 12 | 85-95 |
| 2 | Benzylamine | K₂CO₃ (2.0) | Acetonitrile | 60 | 8 | 90-98 |
| 3 | Morpholine | K₂CO₃ (2.0) | DMF | 25 | 6 | >95 |
| 4 | Imidazole | NaH (1.1) | THF | 0 to 25 | 4 | 80-90 |
| 5 | Piperidine | NaHCO₃ (2.2) | Water/SDS | 80 | 2 | 85-95 |
| 6 | Indole | K₂CO₃ (2.0) | DMF | 100 | 12 | 75-85 |
Experimental Protocols
Two primary protocols for the N-alkylation of amines with this compound are detailed below. Protocol 1 utilizes the milder base potassium carbonate, which is suitable for a wide range of amines.[1] Protocol 2 employs sodium hydride, a stronger base, which is often used for less nucleophilic amines like imidazoles.[1]
Protocol 1: N-Alkylation using Potassium Carbonate in Acetonitrile
This method is a widely used and relatively mild procedure for N-alkylation.[1]
Materials:
-
Amine (e.g., aniline, benzylamine, morpholine)
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 10-15 minutes.
-
Add this compound (1.05 eq) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and stir under a reflux condenser.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (amine) is consumed.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the solid potassium carbonate and potassium bromide.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: N-Alkylation using Sodium Hydride in Tetrahydrofuran
This method is suitable for amines that require a stronger base for deprotonation, such as imidazoles and other N-heterocycles.[1]
Materials:
-
Amine (e.g., imidazole, indole)
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a suspension of sodium hydride (1.1 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the amine (1.0 eq) in anhydrous THF dropwise at 0°C (using an ice bath).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Cool the reaction mixture back to 0°C and add this compound (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution at 0°C.[1]
-
Partition the mixture between water and diethyl ether or ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with additional diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Caption: Experimental workflow for N-alkylation.
Caption: Logical relationship of reaction components.
References
Application Notes and Protocols for O-alkylation of Phenols with 2-Chloro-3-fluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The O-alkylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of aryl ethers. One of the most robust methods to achieve this is the Williamson ether synthesis, a versatile and widely applicable SN2 reaction between a phenoxide and an alkyl halide. This document provides detailed application notes and experimental protocols for the O-alkylation of various phenolic substrates using 2-Chloro-3-fluorobenzyl bromide as the alkylating agent. The resulting 2-chloro-3-fluorobenzyl ethers are of significant interest in medicinal chemistry and drug development due to the unique electronic properties conferred by the halogen substituents, which can influence biological activity and pharmacokinetic profiles.
Reaction Principle
The core of this synthesis is the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of a phenol using a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group to form the desired aryl benzyl ether.
Applications in Drug Development
Aryl benzyl ethers incorporating fluorine and chlorine atoms are scaffolds of interest in the development of novel therapeutic agents. The presence of halogen atoms can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1] Ethers derived from halogenated benzyl halides have shown promise as anticancer agents, exhibiting cytotoxic activity against various cancer cell lines.[1] The 2-chloro-3-fluorobenzyl moiety, in particular, introduces a specific electronic and steric profile that can be explored for structure-activity relationship (SAR) studies in drug discovery programs. The potential mechanism of action for such compounds could involve the modulation of key signaling pathways implicated in cancer progression, such as those involving receptor tyrosine kinases or apoptosis.[2][3][4]
Experimental Protocols
The following protocols are representative examples for the O-alkylation of different phenols with this compound. Reaction conditions may require optimization based on the specific reactivity of the phenolic substrate.
Protocol 1: O-alkylation of 4-Methoxyphenol
Materials:
-
4-Methoxyphenol
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 4-methoxyphenol (1.0 eq) in anhydrous acetone.
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. Stir the suspension vigorously at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Alkylating Agent Addition: To the stirred suspension, add a solution of this compound (1.1 eq) in anhydrous acetone dropwise over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 1-((2-chloro-3-fluorobenzyl)oxy)-4-methoxybenzene.
Protocol 2: O-alkylation of p-Cresol
Materials:
-
p-Cresol
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Two-neck round-bottom flask with a nitrogen inlet and dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a two-neck round-bottom flask under a nitrogen atmosphere, add a solution of p-cresol (1.0 eq) in anhydrous DMF.
-
Deprotonation: Cool the solution in an ice bath and add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Alkylating Agent Addition: Cool the reaction mixture back to 0°C and add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to obtain 1-((2-chloro-3-fluorobenzyl)oxy)-4-methylbenzene.
Protocol 3: O-alkylation of 2-Nitrophenol
Materials:
-
2-Nitrophenol
-
This compound
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-nitrophenol (1.0 eq) and cesium carbonate (1.5 eq) in anhydrous acetonitrile.
-
Alkylating Agent Addition: Add this compound (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80°C and stir for 8-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction to room temperature and filter off the solids.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane, wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: Purify the residue by column chromatography (hexane/ethyl acetate) to yield 1-((2-chloro-3-fluorobenzyl)oxy)-2-nitrobenzene.
Data Presentation
The following table summarizes representative quantitative data for the O-alkylation of various phenols with substituted benzyl bromides, based on established Williamson ether synthesis procedures. Please note that yields are highly dependent on the specific substrate and reaction conditions and may require optimization.
| Phenolic Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenol | This compound | K₂CO₃ | Acetone | Reflux | 4-6 | 85-95 (Estimated) |
| p-Cresol | This compound | NaH | DMF | RT | 12-16 | 80-90 (Estimated) |
| 2-Nitrophenol | This compound | Cs₂CO₃ | CH₃CN | 80 | 8-12 | 75-85 (Estimated) |
| Phenol | This compound | K₂CO₃ | Acetone | Reflux | 6-8 | 88-96 (Estimated) |
| 3,5-Dimethylphenol | This compound | NaH | DMF | RT | 12-18 | 82-92 (Estimated) |
Visualizations
Caption: General workflow of the Williamson ether synthesis.
Caption: Step-by-step experimental workflow for synthesis.
Caption: Potential anticancer signaling pathway modulation.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Ether Derivatives of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-3-fluorobenzyl Bromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-3-fluorobenzyl bromide. The information is designed to address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Common impurities largely depend on the synthetic route used. Typically, side-chain bromination of 2-chloro-3-fluorotoluene is employed. Potential impurities include:
-
Unreacted Starting Material: 2-Chloro-3-fluorotoluene.
-
Over-brominated Byproducts: 2-Chloro-3-fluorobenzal bromide and 2-Chloro-3-fluorobenzotribromide.[1]
-
Hydrolysis Product: 2-Chloro-3-fluorobenzyl alcohol, formed by reaction with moisture.
-
Ring-brominated Isomers: Bromine substitution on the aromatic ring instead of the side chain.
Q2: What are the recommended storage conditions for this compound to minimize degradation?
To minimize hydrolysis and other degradation pathways, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[2] It is crucial to protect it from moisture.
Q3: Which purification techniques are most suitable for this compound?
The most common and effective purification techniques for solid organic compounds like this compound are:
-
Recrystallization: Effective for removing small to moderate amounts of impurities, assuming a suitable solvent can be found.
-
Column Chromatography: Highly effective for separating compounds with different polarities, making it ideal for removing both more and less polar impurities.
-
Vacuum Distillation: While the compound is a solid at room temperature, distillation under reduced pressure can be employed for purification, particularly if the melting point is not excessively high.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
Q4: My compound does not crystallize from the solution upon cooling. What should I do?
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the solution-air interface or adding a seed crystal of pure this compound to induce crystallization.
-
Excess Solvent: Too much solvent may have been used, preventing the solution from reaching saturation upon cooling. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Inappropriate Solvent: The chosen solvent may be too good a solvent at all temperatures. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to screen for a different solvent or use a two-solvent system.[3]
Q5: The compound "oils out" instead of forming crystals. How can I resolve this?
"Oiling out" occurs when the solute precipitates as a liquid. This can be due to:
-
Rapid Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can prevent the formation of an ordered crystal lattice.
-
High Impurity Level: A high concentration of impurities can depress the melting point of the mixture. Consider a preliminary purification step like column chromatography if the crude material is highly impure.
-
Solvent Choice: The boiling point of the solvent might be higher than the melting point of your compound. Try a lower-boiling solvent. Alternatively, add a small amount of a "poor" solvent (one in which the compound is insoluble) to the hot solution until it becomes slightly cloudy, then clarify by adding a few drops of the "good" hot solvent before cooling.
Q6: The purity of my recrystallized product is still low. What can be done?
-
Incomplete Removal of Impurities: A single recrystallization may not be sufficient if the initial purity is very low. A second recrystallization may be necessary.
-
Inappropriate Solvent: The chosen solvent may not effectively differentiate between the desired product and a key impurity. Re-evaluate your solvent choice through small-scale solubility tests.
-
Trapped Mother Liquor: Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent during filtration to remove any residual mother liquor containing impurities.
Column Chromatography Issues
Q7: How do I choose the right solvent system (mobile phase) for column chromatography?
The ideal solvent system should provide good separation of your target compound from its impurities on a Thin Layer Chromatography (TLC) plate.
-
TLC Analysis: Run TLC plates of your crude material with different solvent systems (e.g., varying ratios of hexane and ethyl acetate).
-
Target Rf Value: Aim for an Rf (retention factor) value of approximately 0.25-0.35 for this compound to ensure it moves down the column at a reasonable rate and separates well from impurities.
-
Polarity Adjustment: If the Rf is too low, increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). If it is too high, decrease the polarity (increase the proportion of hexane).
Q8: My compounds are not separating well on the column. What could be the problem?
-
Improper Column Packing: Air bubbles or channels in the silica gel can lead to poor separation. Ensure the column is packed uniformly.
-
Incorrect Solvent System: The chosen mobile phase may not have the optimal polarity to resolve the components. Re-evaluate with TLC.
-
Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation. A general rule of thumb is to use a silica gel to crude material ratio of at least 30:1 by weight.
-
Sample Application: The initial band of the sample should be as narrow as possible. Dissolve the crude material in a minimal amount of the mobile phase or a more volatile solvent before loading it onto the column.
Data Presentation
| Purification Technique | Typical Purity Achieved | Expected Yield Range | Key Parameters |
| Recrystallization | 95-99% | 60-85% | Solvent selection, Cooling rate |
| Column Chromatography | >99% | 70-90% | Stationary phase, Mobile phase composition |
| Vacuum Distillation | 97-99% | 75-90% | Pressure, Temperature |
Note: These values are estimates and can vary depending on the initial purity of the crude material and the specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a potential solvent (e.g., hexane, heptane, or a mixture like ethanol/water) and heat to boiling. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature or upon cooling in an ice bath.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate) by TLC, aiming for an Rf value of ~0.3 for the product.
-
Column Packing: Prepare a silica gel slurry in the mobile phase and carefully pack a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Elute the column with the mobile phase, collecting fractions in test tubes or flasks.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
References
- 1. EP0045431A1 - Process for the side-chain bromination of toluenes and mixtures of toluenes diversly highly brominated in the side chain - Google Patents [patents.google.com]
- 2. 261763-23-9 CAS MSDS (4-CHLORO-3-(TRIFLUOROMETHYL)BENZYL BROMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of 2-Chloro-3-fluorobenzyl bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-3-fluorobenzyl bromide.
Troubleshooting Guide
The synthesis of this compound, typically achieved through the radical bromination of 2-Chloro-3-fluorotoluene, can sometimes be accompanied by the formation of various impurities. Below is a comprehensive guide to identify and mitigate these common issues.
| Impurity Name | Structure | Common Source | Recommended Solution(s) |
| Unreacted Starting Material | 2-Chloro-3-fluorotoluene | Incomplete reaction. | - Increase reaction time.- Ensure radical initiator is active.- Optimize reaction temperature. |
| Over-brominated Product | 2-Chloro-3-fluorobenzyl dibromide | Excess of brominating agent (e.g., NBS). | - Use a stoichiometric amount of NBS.- Monitor the reaction closely by GC or TLC. |
| Ring-brominated Isomers | e.g., 2-Chloro-3-fluoro-4-bromotoluene | High reaction temperature; presence of Lewis acid catalysts. | - Maintain a moderate reaction temperature.- Use a radical initiator (e.g., AIBN, benzoyl peroxide) and light instead of a Lewis acid. |
| Hydrolysis Product | 2-Chloro-3-fluorobenzyl alcohol | Presence of water during reaction or work-up. | - Use anhydrous solvents and reagents.- Perform aqueous work-up at low temperatures. |
| Succinimide | Succinimide | Byproduct of N-bromosuccinimide (NBS). | - Filter the reaction mixture before aqueous work-up.- Wash the organic layer with water or dilute base. |
Frequently Asked Questions (FAQs)
Q1: My reaction is very slow or does not initiate. What could be the problem?
A1: Several factors could contribute to a sluggish or non-starting reaction:
-
Inactive Initiator: The radical initiator (e.g., AIBN or benzoyl peroxide) may have degraded. Use a fresh batch of the initiator.
-
Insufficient Light Source: If using photo-initiation, ensure the light source is of the appropriate wavelength and intensity to initiate the radical chain reaction.
-
Low Temperature: While high temperatures can lead to side reactions, a temperature that is too low may not provide enough energy to initiate the reaction. Gradually increase the temperature while monitoring for the start of the reaction.
-
Radical Inhibitors: Ensure all glassware is clean and free of any potential radical inhibitors.
Q2: I am observing a significant amount of dibrominated product. How can I avoid this?
A2: The formation of 2-Chloro-3-fluorobenzyl dibromide is a common issue arising from over-bromination. To minimize this:
-
Control Stoichiometry: Use N-bromosuccinimide (NBS) in a 1:1 or slightly less than stoichiometric ratio to the 2-Chloro-3-fluorotoluene.
-
Monitor Reaction Progress: Closely monitor the reaction using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Stop the reaction once the starting material is consumed to your desired level and before significant amounts of the dibrominated product are formed.
Q3: How can I remove the succinimide byproduct from my reaction mixture?
A3: Succinimide is a solid byproduct of using NBS and is generally insoluble in non-polar organic solvents like carbon tetrachloride or cyclohexane. It can be removed by filtering the reaction mixture before the work-up. If it remains in the organic phase after work-up, it can be removed by washing with water or a dilute aqueous base.
Q4: What is the best method to purify the final this compound product?
A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Distillation: Vacuum distillation is an effective method for purifying the product on a larger scale, provided the impurities have significantly different boiling points.
-
Column Chromatography: For smaller scales or to remove impurities with similar boiling points, column chromatography on silica gel using a non-polar eluent (e.g., hexanes/ethyl acetate mixture) is highly effective.
Q5: I see evidence of aromatic ring bromination. What causes this and how can I prevent it?
A5: Ring bromination is an electrophilic substitution reaction and is less common under radical conditions. However, it can be promoted by:
-
High Temperatures: Can lead to the formation of Br2, which can participate in electrophilic aromatic substitution.
-
Lewis Acid Contamination: Traces of Lewis acids can catalyze ring bromination. To prevent this, maintain a moderate reaction temperature and ensure your reagents and glassware are free from acidic contaminants. Using NBS is generally preferred over molecular bromine to suppress electrophilic aromatic substitution.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for the radical bromination of 2-Chloro-3-fluorotoluene using N-bromosuccinimide (NBS) and a radical initiator.
Materials:
-
2-Chloro-3-fluorotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl4) or other suitable anhydrous non-polar solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Dichloromethane or diethyl ether for extraction
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Chloro-3-fluorotoluene (1.0 eq) in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN or benzoyl peroxide (0.02 eq) to the solution.
-
Heat the reaction mixture to reflux (around 77°C for CCl4) and irradiate with a UV lamp or a high-wattage incandescent bulb to initiate the reaction.
-
Monitor the progress of the reaction by GC or TLC. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Impurity Formation Pathway
The following diagram illustrates the synthetic pathway to this compound and the formation of common impurities.
Caption: Synthetic pathway and common impurity formation in this compound synthesis.
Optimizing reaction conditions for 2-Chloro-3-fluorobenzyl bromide
Technical Support Center: 2-Chloro-3-fluorobenzyl bromide
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to offer troubleshooting assistance for common issues encountered during its synthesis and use.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and effective method is the radical bromination of 2-chloro-3-fluorotoluene. This reaction is typically performed using N-bromosuccinimide (NBS) as the brominating agent in a non-polar solvent like carbon tetrachloride (CCl₄) or dichloromethane (DCM). A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is required, and the reaction is usually initiated by heat or UV light.[1] An alternative method involves using liquid bromine and light irradiation, often at the reflux temperature of the solvent.[2]
Q2: What are the primary applications of this compound?
A2: this compound is a versatile reagent in organic synthesis, primarily used as an alkylating agent. It readily introduces the 2-chloro-3-fluorobenzyl moiety onto various nucleophiles. Common applications include the N-alkylation of amines and amides, and O-alkylation of alcohols and phenols to form ethers.[3][4][5] This functionality is crucial for building more complex molecules in the development of pharmaceuticals and agrochemicals.
Q3: What are the recommended storage conditions for this compound?
A3: Due to its reactivity and potential for decomposition, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent moisture ingress.[6] Refrigeration at 2-8°C is often recommended for long-term stability.
Q4: What safety precautions should be taken when handling this compound?
A4: Benzyl bromides are potent lachrymators and are corrosive, causing severe irritation to the eyes, skin, and respiratory tract.[7] All handling must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[6][8] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
Troubleshooting Guide
Q5: My reaction yield is low. What are the potential causes and solutions?
A5: Low yield in the benzylic bromination reaction can stem from several factors:
-
Inactive Initiator: The radical initiator (AIBN or BPO) may have degraded. Use a fresh batch of the initiator.
-
Poor NBS Quality: Impure N-bromosuccinimide can lead to poor results. If the NBS is yellow, it may be impure and can be purified by recrystallization from water.[1]
-
Insufficient Initiation: The reaction may not have been heated to a sufficient temperature to initiate the radical chain reaction, or the UV light source may be too weak. Ensure the reaction reaches reflux or is adequately irradiated.[1]
-
Premature Termination: The presence of radical scavengers (e.g., oxygen, certain impurities) can terminate the reaction. Ensure the reaction is performed under an inert atmosphere.
Q6: My final product contains a significant amount of di-brominated byproduct (2-chloro-3-fluoro-α,α-dibromotoluene). How can I prevent this?
A6: The formation of di-brominated species is a common side reaction resulting from over-bromination.[9] To improve selectivity for the mono-brominated product:
-
Control Stoichiometry: Use a controlled amount of NBS, typically 1.0 to 1.1 equivalents relative to the starting toluene. Avoid using a large excess.
-
Slow Addition: Add the brominating agent (NBS or Br₂) slowly over several hours to maintain a low concentration of bromine radicals in the reaction mixture.[2]
-
Monitor the Reaction: Closely monitor the reaction progress using TLC or GC to stop it once the starting material is consumed, preventing further bromination of the product.
-
Chemical Reduction: In some cases, a crude mixture containing the di-bromide can be treated with a reducing agent like diethyl phosphite to selectively convert the di-brominated product back to the desired mono-brominated compound.[9]
Q7: The reaction is not proceeding to completion, and a lot of starting material remains. What should I do?
A7: If the reaction stalls, consider the following:
-
Add More Initiator: Radical initiators are consumed during the reaction. A small, portion-wise addition of more initiator can help restart the chain reaction.
-
Check Reaction Temperature: Ensure the solvent is refluxing vigorously enough to facilitate homolytic cleavage of the initiator.
-
Extend Reaction Time: Some reactions may require longer periods to reach completion. Continue monitoring for several more hours.
Q8: I am observing bromination on the aromatic ring instead of the benzylic position. Why is this happening and how can I fix it?
A8: Aromatic bromination is an electrophilic substitution reaction and typically occurs under different conditions (e.g., Lewis acid catalyst). However, it can sometimes compete with radical bromination if certain impurities are present.
-
Avoid Lewis Acids: Ensure your glassware and reagents are free from acidic contaminants that could catalyze ring bromination.
-
Use a Radical Initiator: The presence of a radical initiator (AIBN/BPO) and/or light strongly favors the benzylic bromination pathway.[1] Performing the reaction in the dark can suppress this side reaction if a thermal initiator is used.
Data Presentation
Table 1: Illustrative Optimization of Benzylic Bromination Conditions
This table provides a general guide on how varying reaction parameters can influence the outcome of the synthesis of this compound from 2-chloro-3-fluorotoluene. Optimal conditions should be determined empirically.
| Parameter | Condition A (Low Selectivity) | Condition B (Optimized) | Condition C (High Reactivity) | Rationale & Expected Outcome |
| NBS (equiv.) | 1.5 | 1.05 | 1.2 | High equivalents lead to over-bromination. Using just over 1 equivalent ensures complete conversion of starting material while minimizing di-bromide formation.[9] |
| Initiator (mol%) | 1 | 2-5 | 10 | A sufficient amount of initiator is crucial for the reaction rate. Too little results in a sluggish reaction; too much is unnecessary. |
| Solvent | CH₃CN | CCl₄ or Cyclohexane | DCM | Non-polar solvents are preferred for radical reactions to minimize side reactions.[1] |
| Temperature | 60 °C | Reflux (77 °C for CCl₄) | Reflux (40 °C for DCM) | Temperature must be high enough to decompose the initiator (for AIBN, >60 °C). Refluxing ensures a steady reaction rate.[1] |
| Reaction Time | 12 h | 3-6 h (Monitored by TLC/GC) | 8 h | Reaction should be stopped upon consumption of starting material to prevent byproduct formation. |
| Expected Yield | Moderate | High | Moderate to High | Optimized conditions should maximize the yield of the desired mono-brominated product. |
| Purity | Low (High di-bromide) | High | Moderate (di-bromide present) | Purity is directly related to the control over selectivity. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Radical Bromination
This protocol is adapted from standard procedures for benzylic bromination.[1][2]
-
Materials:
-
2-chloro-3-fluorotoluene (1.0 eq.)
-
N-bromosuccinimide (NBS) (1.05 eq.)
-
Azobisisobutyronitrile (AIBN) (0.02 eq.)
-
Carbon tetrachloride (CCl₄), anhydrous
-
-
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-3-fluorotoluene and anhydrous CCl₄.
-
Add NBS and AIBN to the flask.
-
Under a nitrogen atmosphere, heat the reaction mixture to reflux (approx. 77 °C) with vigorous stirring. A UV lamp can also be used to facilitate initiation.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 3-6 hours. A key visual cue is the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct floating at the surface.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and wash with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by vacuum distillation to obtain pure this compound.
-
Protocol 2: General Procedure for N-Alkylation of a Primary Amine
This protocol provides a general method for using this compound as an alkylating agent.[3][10]
-
Materials:
-
Primary amine (1.0 eq.)
-
This compound (1.1 eq.)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0 eq.)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask, dissolve the primary amine in acetonitrile or DMF.
-
Add potassium carbonate to the solution and stir the suspension at room temperature for 15 minutes.
-
Add this compound to the mixture.
-
Heat the reaction to 50-70 °C and stir until the starting amine is consumed (monitor by TLC).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting common issues in benzylic bromination reactions.
References
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. escholarship.org [escholarship.org]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. scientificupdate.com [scientificupdate.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Alkylation Reactions with 2-Chloro-3-fluorobenzyl Bromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-3-fluorobenzyl bromide in alkylation reactions.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during alkylation experiments using this compound.
Q1: My alkylation reaction is showing low yield of the desired product. What are the potential causes and solutions?
A1: Low yields can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS and extend the reaction time if necessary.
-
Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as this may also promote side reactions.
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Reagent Purity: Ensure the purity of your starting materials and solvents. Impurities can inhibit the reaction.
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-
-
Side Reactions: Competing reactions can consume the starting material or the desired product. Common side reactions include elimination and, with certain nucleophiles, C-alkylation instead of the desired O- or N-alkylation.[1]
-
Troubleshooting:
-
Optimize Base: The choice and amount of base are critical. A very strong base can favor elimination.[2] Consider using a milder base or optimizing the stoichiometry.
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Solvent Choice: The solvent can influence the reaction pathway. For instance, in reactions with ambident nucleophiles, polar aprotic solvents generally favor O-alkylation, while protic solvents may lead to more C-alkylation.[1]
-
-
-
Poor Solubility: The reactants may not be fully dissolved in the chosen solvent, limiting the reaction rate.
-
Troubleshooting:
-
Select a solvent in which all reactants are soluble at the reaction temperature. Common solvents for alkylations include DMF, acetonitrile, and acetone.[3]
-
-
Q2: I am observing a significant amount of an elimination byproduct. How can I minimize this?
A2: Benzylic halides like this compound can undergo elimination reactions (E1 or E2) to form a styrene derivative, especially in the presence of a strong or sterically hindered base.[2][4]
-
Troubleshooting:
-
Choice of Base: Use a weaker or non-hindered base. For example, potassium carbonate is often a good choice for alkylations.
-
Temperature Control: Lowering the reaction temperature can disfavor the elimination pathway, which typically has a higher activation energy than substitution.
-
Nucleophile Concentration: Ensure a sufficient concentration of your nucleophile to favor the bimolecular substitution reaction (SN2).
-
Q3: In my reaction with a phenoxide nucleophile, I am getting a mixture of O-alkylated and C-alkylated products. How can I improve the selectivity for O-alkylation?
A3: Phenoxides are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation) or at a carbon atom of the aromatic ring (C-alkylation).[1]
-
Troubleshooting:
-
Solvent Selection: This is a key factor. Polar aprotic solvents like DMF or acetonitrile typically favor O-alkylation. Protic solvents, such as alcohols, can solvate the oxygen atom of the phenoxide, making it less nucleophilic and thus favoring C-alkylation.[1]
-
Counter-ion: The choice of the counter-ion for the phenoxide can also play a role, although this is a more advanced optimization step.
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Q4: My N-alkylation reaction is sluggish and gives a complex mixture of products. What can I do?
A4: N-alkylation reactions can be challenging due to the potential for multiple alkylations (mono-, di-, and even tri-alkylation) and the basicity of the amine nucleophile, which can lead to side reactions.[3][5]
-
Troubleshooting:
-
Control Stoichiometry: Carefully control the ratio of the amine to the alkylating agent. Using a slight excess of the amine can sometimes help to minimize over-alkylation.
-
Choice of Base: Use a non-nucleophilic base to deprotonate the amine without competing in the alkylation reaction.
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Catalytic Iodide: Adding a catalytic amount of sodium or potassium iodide can sometimes accelerate the reaction by in-situ formation of the more reactive benzyl iodide.[6]
-
Solvent and Temperature: Ensure all reagents are soluble. In some cases, running the reaction at a lower temperature can improve selectivity. Formylation of the amine can be a side reaction in DMF at high temperatures.[5]
-
Reaction Pathways Overview
The following diagram illustrates the primary desired alkylation pathway and the key potential side reactions when using this compound as an alkylating agent.
References
Technical Support Center: Synthesis of 2-Chloro-3-fluorobenzyl bromide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield in the synthesis of 2-Chloro-3-fluorobenzyl bromide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via radical bromination of 2-Chloro-3-fluorotoluene.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective Radical Initiation: Insufficient light intensity or initiator decomposition. 2. Low Reaction Temperature: The reaction may not have reached the activation energy required for initiation. 3. Presence of Radical Inhibitors: Contaminants in the starting material or solvent can quench the radical chain reaction. | 1. Initiation: Ensure the light source is of adequate intensity (e.g., a 200-watt tungsten lamp) and positioned close to the reaction vessel. If using a chemical initiator like AIBN or benzoyl peroxide, ensure it is fresh and added at the correct temperature for its decomposition. 2. Temperature: Gently heat the reaction mixture to reflux to ensure thermal initiation can occur.[1] 3. Purity: Use purified, dry, and inhibitor-free solvents. Consider passing the solvent through a column of alumina to remove any potential inhibitors. |
| Formation of Di-brominated Side Product | 1. Excess Brominating Agent: Using a molar excess of N-Bromosuccinimide (NBS) or bromine. 2. Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material has been consumed. | 1. Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05 to 1.1 equivalents) of NBS relative to the 2-Chloro-3-fluorotoluene. 2. Reaction Monitoring: Monitor the reaction progress using techniques like TLC or GC to determine the point of maximum mono-bromination and quench the reaction accordingly. |
| Bromination on the Aromatic Ring | 1. Ionic Reaction Conditions: Presence of Lewis acids or polar protic solvents that can promote electrophilic aromatic substitution. 2. High Concentration of Bromine: Using molecular bromine directly without maintaining a low concentration can lead to electrophilic attack on the ring. | 1. Aprotic Solvents: Employ non-polar, aprotic solvents like carbon tetrachloride (with appropriate safety precautions) or acetonitrile to favor the radical pathway.[2] 2. NBS as Bromine Source: Utilize NBS as the brominating agent, as it maintains a low and steady concentration of bromine, thereby favoring benzylic substitution over aromatic substitution.[3][4][5] |
| Incomplete Reaction | 1. Insufficient Initiator: The radical initiator was consumed before the reaction went to completion. 2. Inadequate Mixing: Poor mixing in a heterogeneous reaction mixture (e.g., with solid NBS) can lead to localized depletion of reactants. | 1. Initiator Addition: If the reaction stalls, a small additional portion of the radical initiator can be added. 2. Agitation: Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture. |
| Difficult Purification | 1. Similar Boiling Points: The product and starting material may have close boiling points, making distillation challenging. 2. Presence of Succinimide: If using NBS, the succinimide byproduct can complicate purification. | 1. Fractional Distillation: Use a fractional distillation column to improve separation. Alternatively, consider column chromatography for purification. 2. Work-up: After the reaction, filter the cooled mixture to remove the succinimide. A subsequent wash with an aqueous solution can help remove any remaining water-soluble byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common and selective method is the benzylic bromination of 2-Chloro-3-fluorotoluene using a radical initiator.[3][4][5] This reaction, often referred to as a Wohl-Ziegler reaction, typically employs N-Bromosuccinimide (NBS) as the brominating agent and is initiated by UV light or a chemical radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[3]
Q2: Why is N-Bromosuccinimide (NBS) preferred over molecular bromine (Br₂)?
A2: NBS is preferred because it allows for a low and controlled concentration of bromine in the reaction mixture. This selectivity favors the desired radical substitution at the benzylic position and minimizes side reactions such as electrophilic addition to the aromatic ring.[3][4][5]
Q3: What are the optimal reaction conditions for the benzylic bromination of 2-Chloro-3-fluorotoluene?
A3: While the optimal conditions can vary, a general starting point involves refluxing 2-Chloro-3-fluorotoluene with a slight molar excess of NBS and a catalytic amount of a radical initiator in a suitable solvent.[1] Monitoring the reaction progress is crucial to determine the optimal reaction time.
Q4: What are the main side products to expect in this synthesis?
A4: The primary side products can include the starting material (unreacted 2-Chloro-3-fluorotoluene), the di-brominated product (2-Chloro-3-fluoro-alpha,alpha-dibromotoluene), and potentially small amounts of isomers from bromination at other positions. With improper reaction conditions, bromination on the aromatic ring can also occur.
Q5: How can I purify the final product, this compound?
A5: Purification can typically be achieved through vacuum distillation.[1][6] If distillation does not provide sufficient purity, column chromatography on silica gel is an effective alternative. Before distillation or chromatography, a work-up procedure involving filtration to remove succinimide (the byproduct of NBS) and washing with a mild aqueous base to neutralize any acidic byproducts is recommended.
Experimental Protocols
Plausible General Protocol for Benzylic Bromination of 2-Chloro-3-fluorotoluene
This protocol is a general guideline based on established methods for benzylic bromination. Optimization may be required to achieve the best yield and purity.
Materials:
-
2-Chloro-3-fluorotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous acetonitrile or carbon tetrachloride (use with extreme caution and appropriate ventilation)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Chloro-3-fluorotoluene (1 equivalent) in the chosen anhydrous solvent (e.g., acetonitrile).
-
Addition of Reagents: Add N-Bromosuccinimide (1.05 equivalents) and the radical initiator (0.02 equivalents of AIBN or BPO) to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. If using photochemical initiation, irradiate the flask with a UV lamp.
-
Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete when the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of the solvent.
-
Combine the filtrates and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
-
Data Presentation
The following table summarizes how different reaction parameters can influence the yield of the desired product.
| Parameter | Condition A | Condition B | Expected Outcome |
| Brominating Agent | NBS | Br₂ | NBS generally provides higher selectivity for benzylic bromination and reduces ring bromination side products.[3][4][5] |
| Initiator | UV Light | AIBN (thermal) | Both are effective. UV light can be advantageous for cleaner reactions, while thermal initiators offer an alternative when photochemical equipment is unavailable. |
| Solvent | Acetonitrile | Dichloromethane | Acetonitrile is a good alternative to chlorinated solvents like carbon tetrachloride and can improve the reproducibility of the process.[2] |
| Temperature | Reflux | Room Temperature | Refluxing is generally required to provide sufficient energy for radical initiation and propagation, leading to higher yields in a shorter time.[1] |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Signaling Pathway of Radical Bromination
Caption: The radical chain mechanism for the benzylic bromination of 2-Chloro-3-fluorotoluene.
References
- 1. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3-Fluorobenzyl chloride synthesis - chemicalbook [chemicalbook.com]
Preventing decomposition of 2-Chloro-3-fluorobenzyl bromide during reactions
Welcome to the technical support center for 2-Chloro-3-fluorobenzyl bromide. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments by providing troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during a reaction?
A1: this compound, like other benzyl halides, is susceptible to decomposition, particularly under unfavorable reaction conditions. The primary decomposition pathways include:
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Hydrolysis: Reaction with water or other protic solvents can lead to the formation of 2-Chloro-3-fluorobenzyl alcohol and hydrobromic acid. This can be a significant issue if stringent anhydrous conditions are not maintained.
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Elimination: In the presence of a strong, non-nucleophilic base, elimination of HBr can occur, leading to the formation of a reactive quinodimethane intermediate which can then polymerize.
-
SN1-type Decomposition: Although the electron-withdrawing chloro and fluoro groups destabilize the formation of a benzyl carbocation, under conditions that favor an SN1 mechanism (polar protic solvents, weak nucleophiles), decomposition can occur through this pathway, potentially leading to a mixture of substitution and elimination products.
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Radical Formation: Electron-deficient benzyl bromides can be prone to single-electron transfer (SET) processes, especially in the presence of certain nucleophiles or catalysts, leading to the formation of benzyl radicals. These radicals can then undergo various unproductive side reactions, including dimerization.
Q2: My reaction with this compound is sluggish or failing. What are the common causes and how can I troubleshoot this?
A2: The reduced reactivity of this compound due to the electron-withdrawing effects of the halogen substituents is a common challenge. Here are some troubleshooting steps:
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Enhance Nucleophilicity: If using a neutral or weakly basic nucleophile, consider converting it to its more reactive conjugate base using a non-nucleophilic base (e.g., sodium hydride, potassium carbonate).
-
Optimize Solvent: For SN2 reactions, polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophile's salt but not the nucleophile itself, thus increasing its reactivity.
-
Increase Temperature: Gently increasing the reaction temperature can enhance the rate of reaction. However, this should be done cautiously as higher temperatures can also promote decomposition. Monitor the reaction closely for the appearance of side products.
-
Consider Catalysis: For certain transformations, such as cross-coupling reactions, the use of a suitable catalyst and ligand system is crucial. Optimization of the catalyst, ligand, base, and solvent is often necessary for electron-deficient substrates.
Q3: I am observing the formation of a significant amount of 2-Chloro-3-fluorotoluene as a byproduct. What is causing this?
A3: The formation of 2-Chloro-3-fluorotoluene is likely due to a debromination side reaction. This can occur through a few mechanisms:
-
Radical-mediated debromination: Single-electron transfer from a nucleophile or catalyst to the benzyl bromide can lead to the formation of a benzyl radical, which then abstracts a hydrogen atom from the solvent or another reaction component.
-
X-philic attack: Certain soft nucleophiles can attack the bromine atom directly (an "X-philic" reaction), leading to the formation of a benzyl anion which is then protonated.
To minimize this side reaction, ensure your reaction is performed under an inert atmosphere to exclude oxygen, which can promote radical pathways. Also, consider the nature of your nucleophile; highly polarizable, soft nucleophiles may be more prone to this side reaction.
Troubleshooting Guides
Guide 1: Low Yield in Nucleophilic Substitution Reactions
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Insufficient reactivity of the nucleophile. | - Use a stronger nucleophile (e.g., the conjugate base).- Increase the concentration of the nucleophile. |
| Inappropriate solvent for SN2 reaction. | - Switch to a polar aprotic solvent (DMF, DMSO, Acetonitrile). | |
| Reaction temperature is too low. | - Gradually increase the reaction temperature while monitoring for decomposition. | |
| Formation of multiple products | Competing SN1 and E2 pathways. | - Use a polar aprotic solvent to favor SN2.- Employ a strong, but non-bulky nucleophile.- Maintain a moderate reaction temperature. |
| Hydrolysis of the starting material. | - Ensure all reagents and solvents are anhydrous.- Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Formation of 2-Chloro-3-fluorotoluene | Debromination side reaction. | - Degas the solvent and maintain an inert atmosphere.- Consider using a less polarizable nucleophile if possible. |
Guide 2: Issues in Palladium-Catalyzed Cross-Coupling Reactions
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very slow reaction | Inactive catalyst system for an electron-deficient substrate. | - Use a more electron-rich and sterically hindered phosphine ligand (e.g., SPhos, XPhos).- Use a pre-catalyst that readily forms the active Pd(0) species. |
| Inappropriate base. | - Screen different bases (e.g., Cs₂CO₃, K₃PO₄, t-BuOK). The choice of base can be critical. | |
| Homocoupling of the coupling partner | Oxidative addition to palladium is slow. | - Optimize the ligand and temperature to favor oxidative addition of the benzyl bromide. |
| Decomposition of the starting material | Reaction temperature is too high. | - Attempt the reaction at a lower temperature for a longer period. |
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Substitution (SN2) Reaction
This protocol provides a starting point for a typical SN2 reaction with this compound.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents. If necessary, distill solvents from an appropriate drying agent.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the nucleophile (1.1 equivalents) and a suitable anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).
-
If the nucleophile is not in its anionic form, add a suitable non-nucleophilic base (e.g., anhydrous K₂CO₃ or NaH, 1.2 equivalents) and stir the mixture at room temperature for 30 minutes.
-
-
Addition of Substrate:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous reaction solvent.
-
Add the solution of the benzyl bromide dropwise to the stirring solution of the nucleophile at room temperature.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-70 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Troubleshooting guide for reactions involving 2-Chloro-3-fluorobenzyl bromide
Welcome to the technical support center for 2-Chloro-3-fluorobenzyl bromide. This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their synthetic reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during reactions involving this compound in a question-and-answer format.
Question 1: My reaction shows low or no yield of the desired product. What are the potential causes?
Answer: Low or no product yield is a common issue that can stem from several factors:
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Reagent Quality: this compound is a reactive compound and can degrade over time, especially if improperly stored. It is sensitive to moisture[1]. Verify the purity of your starting material.
-
Reaction Conditions:
-
Temperature: The reaction may require specific temperature control. Benzylation reactions can be exothermic. Ensure the temperature is appropriate for the specific transformation.
-
Solvent: The choice of solvent is critical. Ensure it is dry and compatible with all reagents.
-
Base: If a base is used, its strength and stoichiometry are crucial. An inappropriate base can lead to side reactions or fail to deprotonate the nucleophile effectively.
-
-
Incompatible Materials: The reagent is incompatible with strong oxidizing agents, bases, alcohols, amines, and metals[1]. Ensure your reaction setup and reagents do not introduce these incompatibilities.
Question 2: I am observing the formation of multiple unexpected products. What are the likely side reactions?
Answer: The formation of multiple products often points to competing reaction pathways. Common side reactions with benzyl bromides include:
-
Over-alkylation: If your nucleophile has multiple reactive sites, the product can react further with the benzyl bromide. Using a precise stoichiometry or a large excess of the nucleophile can mitigate this.
-
Elimination Reactions: A strong or bulky base can promote the elimination of HBr, leading to the formation of a corresponding benzaldehyde or other decomposition products.
-
Solvent Reactivity: Nucleophilic solvents (e.g., alcohols) can compete with your intended nucleophile, leading to ether formation.
-
Hydrolysis: The presence of water can hydrolyze the benzyl bromide back to the corresponding alcohol. It is crucial to use anhydrous conditions[1].
Question 3: The reaction is sluggish or fails to initiate. What steps can I take?
Answer: If the reaction fails to start, consider the following:
-
Activation of Nucleophile: Ensure your nucleophile is sufficiently activated. For N- or O-alkylation, complete deprotonation by a suitable base is often necessary.
-
Reagent Stability: Confirm the integrity of the this compound. As a lachrymator and corrosive substance, it should be handled with care and stored properly under an inert atmosphere to prevent degradation[1][2].
-
Impurities: The presence of impurities in the starting materials or solvent can inhibit the reaction. Purification of all components may be required.
Question 4: What are the best practices for handling and storing this compound?
Answer: Due to its hazardous nature, proper handling and storage are critical for safety and reagent integrity.
-
Handling: Always handle this compound in a well-ventilated fume hood.[1][3] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[2][4]. Avoid contact with skin and eyes as it causes severe burns[2][3].
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated area[1][2][3]. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture-related degradation[1]. Keep it away from incompatible materials such as bases, strong oxidizing agents, and metals[1].
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 874285-19-5 | [5] |
| Molecular Formula | C₇H₅BrClF | [5] |
| Molecular Weight | 223.47 g/mol | [5] |
| Alternate Name | 1-(Bromomethyl)-2-chloro-3-fluorobenzene | [5] |
| Incompatible Materials | Bases, Strong oxidizing agents, Alcohols, Amines, Metals | [1] |
Experimental Protocols
Protocol: General Procedure for N-Alkylation of an Amine
This protocol provides a representative methodology for the N-alkylation of a primary or secondary amine using this compound.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine (1.1 eq) and anhydrous solvent (e.g., ACN).
-
Add the base (e.g., K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of the anhydrous solvent.
-
Add the solution of this compound dropwise to the stirring amine/base mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, proceed to the workup and purification steps.
Workup and Purification:
-
Filter the reaction mixture to remove the inorganic base (if used).
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product using column chromatography on silica gel.
Visualizations
Below are diagrams illustrating key workflows and logical relationships relevant to experiments with this compound.
Caption: General experimental workflow for reactions involving this compound.
Caption: Logical troubleshooting workflow for addressing low-yield reactions.
Caption: Competing SN2 (desired) and E2 (side reaction) pathways in alkylation reactions.
References
Technical Support Center: 2-Chloro-3-fluorobenzyl Bromide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-3-fluorobenzyl bromide. The information is designed to help anticipate and address common issues encountered during chemical synthesis and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
This compound is a versatile reagent primarily used in nucleophilic substitution reactions. Due to the lability of the benzylic bromide, it readily reacts with a wide range of nucleophiles to introduce the 2-chloro-3-fluorobenzyl moiety into a target molecule. Common applications include the formation of ethers, esters, amines, and carbon-carbon bonds.[1][2][3][4]
Q2: I am observing a lower than expected yield in my substitution reaction. What are the potential side reactions and byproducts?
Lower yields are often due to competing side reactions. The primary competing pathway for nucleophilic substitution (SN2) with benzylic halides is elimination (E2), especially with sterically hindered or strongly basic nucleophiles. Another possibility is solvolysis if a protic solvent is used.
Potential Byproducts from Side Reactions:
| Reaction Type | Nucleophile/Base | Potential Byproduct | Structure |
| Elimination (E2) | Strong, bulky bases (e.g., t-BuOK) | 2-Chloro-3-fluorotoluene | |
| Hydrolysis/Solvolysis | Water, Alcohols (present as solvent or impurity) | 2-Chloro-3-fluorobenzyl alcohol | |
| Over-alkylation | Primary or secondary amines | Di- or tri-benzylated amine | |
| Friedel-Crafts Alkylation | Aromatic solvent (e.g., Benzene, Toluene) with a Lewis acid catalyst | (2-Chloro-3-fluorophenyl)diphenylmethane |
Q3: How can I minimize the formation of the elimination byproduct, 2-chloro-3-fluorotoluene?
To favor substitution over elimination, consider the following strategies:
-
Choice of Base/Nucleophile: Use a non-nucleophilic, sterically hindered base if you only want to deprotonate a substrate without it acting as a nucleophile. If the intention is substitution, use a strong nucleophile that is not excessively basic. For example, for ether synthesis, using sodium hydride to generate an alkoxide in situ followed by the addition of the benzyl bromide is often effective.[5]
-
Reaction Temperature: Lowering the reaction temperature generally favors the substitution reaction over elimination.
-
Solvent: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation but not the nucleophile, increasing its reactivity for substitution.
Q4: My reaction with an amine is giving me a mixture of mono- and di-benzylated products. How can I improve the selectivity for mono-benzylation?
To favor mono-alkylation of an amine, you can:
-
Use a Large Excess of the Amine: By using a significant excess of the amine starting material, the probability of the this compound reacting with the unalkylated amine is much higher than with the mono-benzylated product.
-
Protecting Groups: If possible, use a protecting group on the amine that can be removed after the reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | - Inactive nucleophile- Poor quality of this compound- Inappropriate solvent | - Ensure the nucleophile is sufficiently reactive. For alcohols, deprotonate with a strong base (e.g., NaH) prior to adding the benzyl bromide.[5]- Verify the purity of the starting material.- Use a polar aprotic solvent like DMF or acetonitrile. |
| Formation of an Insoluble Precipitate | - Formation of inorganic salts (e.g., NaBr, KBr)- Product insolubility | - This is often expected. The salt byproduct can typically be removed by filtration or an aqueous workup.- If the product is insoluble, try a different solvent or perform the reaction at a higher dilution. |
| Reaction Mixture Turns Dark | - Decomposition of starting materials or products- Presence of impurities | - Lower the reaction temperature.- Ensure all reagents and solvents are pure and dry.- Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Difficulty in Product Purification | - Similar polarity of product and byproducts | - Optimize the reaction conditions to minimize byproduct formation.- Employ alternative purification techniques such as crystallization or preparative HPLC. |
Experimental Protocols
General Protocol for Williamson Ether Synthesis:
-
To a solution of the alcohol (1.0 eq.) in anhydrous DMF (0.5 M) under an inert atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq.) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction carefully by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Competing SN2 and E2 reaction pathways for this compound.
Caption: General experimental workflow for Williamson ether synthesis.
References
Regioselectivity issues with 2-Chloro-3-fluorobenzyl bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-3-fluorobenzyl bromide (CAS 874285-19-5).[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and what types of reactions are typical?
The molecule has two primary regions of reactivity: the benzylic bromide group and the aromatic ring.
-
Benzylic Bromide (-CH₂Br): This is the most reactive site. The carbon atom adjacent to the benzene ring (the benzylic carbon) is highly susceptible to nucleophilic substitution reactions (both Sₙ1 and Sₙ2) due to the stability of the resulting benzylic carbocation or the favorable transition state.[2][3] This site is also used to form organometallic reagents, such as Grignard reagents. Benzylic halides are known to be excellent electrophiles for these types of reactions.[3][4]
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces one of the hydrogen atoms on the ring.[5][6] The reaction rate and the position of substitution are influenced by the existing chloro and fluoro substituents.
Q2: What is the expected regioselectivity for an electrophilic aromatic substitution (EAS) reaction on the benzene ring?
Both the chlorine and fluorine atoms are ortho-, para-directing groups.[7][8] However, they are also deactivating, meaning they make the ring less reactive towards electrophilic attack than benzene itself.[8][9]
-
Directing Effects: Halogens direct incoming electrophiles to the ortho and para positions due to their ability to donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate (arenium ion).[10][11][12] This resonance stabilization is more significant for attack at the ortho and para positions than at the meta position.[13]
-
Competing Influence: When both are present, the regiochemical outcome depends on a combination of their inductive and resonance effects. Fluorine's +R (resonance) effect is more pronounced relative to its -I (inductive) effect compared to chlorine. In cases of ortho-lithiation, deprotonation typically occurs at a position adjacent to the fluorine atom.[14] Therefore, substitution is most likely to be directed by the fluorine atom to its ortho and para positions. The primary substitution positions would be C4 and C6, with C4 being potentially favored due to reduced steric hindrance from the chlorine atom.
Logical Relationship: Directing Effects in Electrophilic Aromatic Substitution
Caption: Electronic effects of chloro and fluoro substituents on the aromatic ring.
Q3: For nucleophilic substitution at the benzylic position, what factors determine if the reaction follows an Sₙ1 or Sₙ2 mechanism?
While this compound is a primary halide, which typically favors Sₙ2 reactions, its benzylic nature allows for a resonance-stabilized carbocation, making an Sₙ1 pathway also possible.[15] The predominant mechanism depends on the reaction conditions.
-
Sₙ2 Mechanism: Favored by strong, non-bulky nucleophiles (e.g., CN⁻, I⁻, RS⁻) and polar aprotic solvents (e.g., DMF, DMSO, acetone).[16] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[17]
-
Sₙ1 Mechanism: Favored by weak nucleophiles (which are often the solvent, e.g., H₂O, ROH) and polar protic solvents (e.g., ethanol, water).[18] The rate-determining step is the formation of the stable benzylic carbocation.[15]
Signaling Pathway: Sₙ1 vs. Sₙ2 Pathway Selection
References
- 1. scbt.com [scbt.com]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 11. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 12. youtube.com [youtube.com]
- 13. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]
- 14. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 15. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Large-Scale Synthesis of 2-Chloro-3-fluorobenzyl bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the large-scale synthesis of 2-Chloro-3-fluorobenzyl bromide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the radical bromination of 2-chloro-3-fluorotoluene.
Q1: My reaction is showing low or incomplete conversion of the starting material, 2-chloro-3-fluorotoluene. What are the possible causes and solutions?
A1: Low conversion can be attributed to several factors. A primary reason is often an issue with the radical initiation. Ensure that the radical initiator, such as AIBN (azobisisobutyronitrile) or benzoyl peroxide, is fresh and has been stored correctly, as their effectiveness can degrade over time. The reaction is also sensitive to the intensity of the light source (if using photochemical initiation) and the reaction temperature.
Another potential cause is insufficient brominating agent. While a slight excess of N-bromosuccinimide (NBS) is typically used, an inadequate amount will result in unreacted starting material. Finally, ensure that the reaction solvent is anhydrous, as water can interfere with the reaction.
Troubleshooting Suggestions:
-
Initiator Activity: Use a fresh batch of radical initiator. If using thermal initiation, ensure the reaction temperature is appropriate for the chosen initiator's half-life.
-
Reaction Conditions: If using photochemical initiation, increase the intensity of the light source. For thermal initiation, a modest increase in temperature might be beneficial.
-
Reagent Stoichiometry: A slight excess of NBS (e.g., 1.05-1.1 equivalents) is often necessary to drive the reaction to completion.
-
Solvent Quality: Use a dry, inert solvent such as carbon tetrachloride or acetonitrile.
Q2: I am observing significant amounts of dibrominated and other side products in my reaction mixture. How can I improve the selectivity for the desired monobrominated product?
A2: The formation of dibrominated side products, such as 2-chloro-3-fluoro-1-(dibromomethyl)benzene, is a common challenge in benzylic bromination. This typically occurs when the concentration of bromine in the reaction mixture is too high. Using N-bromosuccinimide (NBS) instead of molecular bromine is a key strategy to maintain a low and steady concentration of bromine, thus favoring monobromination.
Over-bromination can also result from prolonged reaction times or excessive temperatures. Careful monitoring of the reaction progress by techniques like GC or TLC is crucial to stop the reaction once the starting material is consumed.
Strategies for Improving Selectivity:
-
Brominating Agent: Use NBS as the brominating agent to maintain a low concentration of bromine.
-
Reaction Monitoring: Closely monitor the reaction and stop it as soon as the starting material is consumed to prevent further bromination of the product.
-
Temperature Control: Avoid excessive reaction temperatures, which can accelerate side reactions.
-
Controlled Addition: In some cases, slow, portion-wise addition of NBS can help maintain a low bromine concentration and improve selectivity.
Q3: The purification of this compound is proving difficult, and I am struggling to remove impurities. What are the recommended large-scale purification methods?
A3: Purification of this compound on a large scale can be challenging due to the presence of structurally similar impurities. The primary methods for purification are vacuum distillation and recrystallization.
The choice of method depends on the physical properties of the impurities. If the impurities are non-volatile, vacuum distillation can be effective in isolating the desired product. Recrystallization is a viable option if a suitable solvent system can be found that selectively crystallizes the product while leaving impurities in the mother liquor.
Purification Recommendations:
-
Vacuum Distillation: This is often the preferred method for large-scale purification of liquid benzyl bromides. The reduced pressure allows for distillation at a lower temperature, minimizing thermal degradation of the product.
-
Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent or solvent mixture can be highly effective. Common solvents to explore include hexanes, heptane, or mixtures with a more polar solvent like ethyl acetate.
-
Aqueous Work-up: Before distillation or recrystallization, a thorough aqueous work-up is recommended. This typically involves washing the organic layer with water and a dilute solution of a reducing agent like sodium bisulfite or sodium thiosulfate to remove any residual bromine or NBS.
Q4: My product appears to be unstable and decomposes upon storage or during work-up. How can I minimize product degradation?
A4: Benzyl bromides, including this compound, can be lachrymatory and are often sensitive to moisture and light. Hydrolysis of the benzyl bromide to the corresponding benzyl alcohol is a common degradation pathway.
To minimize degradation, it is crucial to work with dry solvents and equipment and to protect the product from prolonged exposure to moisture and light. Storage under an inert atmosphere (e.g., nitrogen or argon) at low temperatures is also recommended.
Stabilization Strategies:
-
Anhydrous Conditions: Ensure all solvents and glassware are thoroughly dried before use.
-
Light Protection: Protect the reaction and the purified product from light by using amber glassware or by covering the reaction vessel with aluminum foil.
-
Inert Atmosphere: Store the purified product under an inert atmosphere to prevent reaction with atmospheric moisture.
-
Low-Temperature Storage: Store the final product at a low temperature (e.g., in a refrigerator or freezer) to slow down potential decomposition reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for the synthesis of this compound?
A1: The most prevalent and industrially scalable method for the synthesis of this compound is the free-radical bromination of 2-chloro-3-fluorotoluene. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in an inert solvent, with the reaction being initiated either photochemically (using UV light) or thermally with a radical initiator like AIBN.
Q2: What are the primary safety concerns when handling the reagents and products in this synthesis?
A2: The synthesis involves several hazardous materials. Bromine and NBS are corrosive and toxic. Benzyl bromides, including the product, are lachrymators (tear-inducing) and can be irritating to the skin, eyes, and respiratory tract. Many organic solvents used are flammable and may have their own specific toxicities. It is imperative to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For large-scale operations, additional engineering controls and safety protocols are essential.
Q3: What are the key parameters to control for a successful and reproducible large-scale synthesis?
A3: For a successful and reproducible synthesis, the following parameters are critical:
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Purity of Starting Materials: Ensure the 2-chloro-3-fluorotoluene is of high purity to avoid the introduction of unwanted side reactions.
-
Control of Reaction Temperature: Precise temperature control is crucial for managing the reaction rate and minimizing the formation of side products.
-
Effective Agitation: Homogeneous mixing is essential in large-scale reactors to ensure uniform heat distribution and reactant concentrations.
-
Reaction Monitoring: Real-time monitoring of the reaction progress is key to determining the optimal endpoint and avoiding over-bromination.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere can prevent side reactions with atmospheric oxygen and moisture.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A4: Gas Chromatography (GC) is an excellent technique for monitoring the disappearance of the starting material (2-chloro-3-fluorotoluene) and the appearance of the product (this compound) and any major impurities. For purity assessment of the final product, GC and High-Performance Liquid Chromatography (HPLC) are commonly used. Structural confirmation is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).
Quantitative Data Summary
The following tables summarize typical quantitative data for the benzylic bromination of substituted toluenes, which can be used as a starting point for the optimization of the synthesis of this compound.
Table 1: Typical Reagent Stoichiometry
| Reagent | Molar Equivalents | Purpose |
| 2-chloro-3-fluorotoluene | 1.0 | Starting Material |
| N-bromosuccinimide (NBS) | 1.05 - 1.2 | Brominating Agent |
| Radical Initiator (e.g., AIBN) | 0.01 - 0.05 | Initiates the radical chain reaction |
| Solvent (e.g., CCl₄, CH₃CN) | - | Reaction Medium |
Table 2: Typical Reaction Conditions
| Parameter | Value | Notes |
| Temperature | 70-90 °C | Dependent on the solvent and initiator used. |
| Reaction Time | 2 - 8 hours | Monitored by GC or TLC. |
| Atmosphere | Inert (e.g., Nitrogen) | To prevent side reactions. |
| Initiation | Thermal or Photochemical | AIBN for thermal; UV lamp for photochemical. |
Experimental Protocols
Key Experiment: Large-Scale Synthesis of this compound via Radical Bromination
Materials:
-
2-chloro-3-fluorotoluene
-
N-bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (or a suitable alternative solvent like acetonitrile)
-
Aqueous sodium bisulfite solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: A multi-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a thermometer, and an inlet for an inert gas is charged with 2-chloro-3-fluorotoluene and carbon tetrachloride.
-
Inert Atmosphere: The system is purged with nitrogen gas.
-
Reagent Addition: N-bromosuccinimide (1.1 equivalents) and AIBN (0.02 equivalents) are added to the stirred solution.
-
Reaction: The mixture is heated to reflux (approximately 77 °C for carbon tetrachloride) and maintained at this temperature. The reaction is monitored by GC for the consumption of the starting material.
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with a saturated aqueous solution of sodium bisulfite, water, and brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Radical bromination mechanism for 2-chloro-3-fluorotoluene.
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 2-Chloro-3-fluorobenzyl bromide
For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of halogenated aromatic compounds, the accurate characterization of intermediates like 2-Chloro-3-fluorobenzyl bromide is paramount. This guide provides a comparative overview of key analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the comprehensive analysis of this compound.
Method Comparison at a Glance
The selection of an appropriate analytical method hinges on the specific requirements of the analysis, such as the need for quantitative purity determination, structural elucidation, or trace-level impurity detection. The following table summarizes the primary applications and performance characteristics of each technique for the analysis of this compound.
| Analytical Method | Primary Application | Sample Requirements | Key Performance Characteristics |
| HPLC-UV | Purity assessment and quantification | Soluble in a suitable solvent | High precision and accuracy for quantitative analysis, non-destructive. |
| GC-MS | Identification and quantification of volatile impurities, trace-level analysis | Volatile or semi-volatile, thermally stable | High sensitivity and specificity, provides structural information through mass fragmentation. |
| NMR Spectroscopy | Unambiguous structure elucidation and confirmation | Soluble in a deuterated solvent | Provides detailed structural information, including connectivity and spatial relationships of atoms. |
High-Performance Liquid Chromatography (HPLC)
HPLC with Ultraviolet (UV) detection is a robust and widely used technique for assessing the purity and quantifying the amount of this compound in a sample. The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
Experimental Protocol: HPLC-UV Analysis
A reversed-phase HPLC method is generally suitable for the analysis of halogenated benzyl bromides.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase : A gradient or isocratic mixture of acetonitrile and water or a buffer solution (e.g., phosphate buffer) is typically used. For a similar analysis of benzyl halides, a mobile phase of phosphate buffer and acetonitrile has been shown to be effective[1].
-
Flow Rate : A flow rate of 1.0 - 1.5 mL/min is generally appropriate[1].
-
Detection : UV detection at a wavelength where the analyte exhibits strong absorbance, typically around 220 nm for aromatic compounds[2].
-
Sample Preparation : A known concentration of the sample is prepared by dissolving it in the mobile phase or a compatible solvent.
An alternative approach involves derivatization of the benzyl bromide to enhance its UV absorbance and chromatographic retention, which can be particularly useful for trace-level analysis[3][4].
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For this compound, GC-MS is particularly useful for identifying and quantifying trace impurities, including residual starting materials or by-products from its synthesis. The coupling of a gas chromatograph to a mass spectrometer provides both retention time data for separation and mass spectral data for confident identification.
Experimental Protocol: GC-MS Analysis
A solvent-free headspace or direct injection method can be employed for the analysis of benzyl halides.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
-
Column : A capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating a wide range of compounds[5].
-
Carrier Gas : Helium at a constant flow rate.
-
Injection Mode : Split/splitless injection or headspace sampling. For trace analysis of residual benzyl halides in pharmaceuticals, a solvent-free headspace technique can minimize matrix interference[5].
-
Temperature Program : An initial oven temperature of around 50-70°C, held for a few minutes, followed by a temperature ramp to a final temperature of 250-300°C.
-
Mass Spectrometer Settings : Electron ionization (EI) at 70 eV is standard. The mass range should be scanned from a low m/z (e.g., 40) to a value that encompasses the molecular ion of the analyte and any expected impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR Data for this compound
-
¹H NMR : The spectrum would be expected to show a singlet for the benzylic protons (-CH₂Br) around 4.5-4.7 ppm. The aromatic region would display a complex multiplet pattern due to the three adjacent protons on the benzene ring, with chemical shifts influenced by the chloro and fluoro substituents.
-
¹³C NMR : The spectrum would show a signal for the benzylic carbon (-CH₂Br) around 30-35 ppm. In the aromatic region, six distinct signals would be expected, with their chemical shifts and C-F coupling constants providing definitive information about the substitution pattern.
-
¹⁹F NMR : A single resonance would be observed for the fluorine atom, with its chemical shift and coupling to adjacent protons providing further structural confirmation.
Workflow and Data Analysis
The characterization of this compound typically follows a logical workflow, starting with purity assessment and followed by structural confirmation.
Caption: General workflow for the analytical characterization of this compound.
The initial analysis by HPLC provides crucial information on the purity of the sample. If the sample is of high purity, NMR and MS are used for definitive structural confirmation. If impurities are detected by HPLC, GC-MS can be employed for their identification and quantification.
Signaling Pathway of Analytical Information
The data obtained from these complementary analytical techniques provide a comprehensive understanding of the sample's identity, purity, and quality.
Caption: Integration of data from different analytical methods for comprehensive characterization.
References
Navigating the Spectral Maze: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Chloro-3-fluorobenzyl Bromide
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for this, offering detailed insights into the chemical environment of atoms. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 2-Chloro-3-fluorobenzyl bromide, a halogenated aromatic compound, against structurally similar alternatives. The presented data, predicted for the target molecule and experimental for its analogues, offers a valuable resource for spectral interpretation and compound identification.
Comparative NMR Data Analysis
While experimental spectra for this compound are not publicly available, a detailed prediction of its ¹H and ¹³C NMR spectra can be formulated based on the established principles of NMR spectroscopy and by comparing with the known spectral data of similar compounds. The following tables summarize the predicted chemical shifts (δ) for this compound and the experimental data for several related molecules.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound (Predicted) | CDCl₃ | ~4.5 (s, 2H, CH₂Br), ~7.1-7.4 (m, 3H, Ar-H) |
| 2-Chlorobenzyl bromide | CDCl₃ | 4.67 (s, 2H, CH₂Br), 7.2-7.5 (m, 4H, Ar-H) |
| 3-Fluorobenzyl chloride | CDCl₃ | 4.52 (s, 2H, CH₂Cl), 6.9-7.3 (m, 4H, Ar-H)[1] |
| 2-Fluorobenzyl bromide | CDCl₃ | 4.5 (s, 2H, CH₂Br), 7.0-7.4 (m, 4H, Ar-H)[2] |
| 4-Fluorobenzyl bromide | Not Specified | Not Specified |
| 3-Bromobenzyl bromide | CDCl₃ | 4.41 (s, 2H, CH₂Br), 7.2-7.5 (m, 4H, Ar-H) |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound (Predicted) | CDCl₃ | ~30-35 (CH₂Br), ~115-140 (Ar-C) |
| 2-Chlorobenzyl bromide | Not Specified | 31.9 (CH₂Br), 127.4, 129.5, 129.8, 130.9, 133.8, 135.8 (Ar-C)[3] |
| 3-Fluorobenzyl chloride | Not Specified | 45.9 (CH₂Cl), 114.8 (d), 115.1 (d), 124.5, 130.3 (d), 140.8 (d), 163.0 (d) (Ar-C)[4] |
| 3-Bromobenzyl bromide | CDCl₃ | 32.2 (CH₂Br), 122.7, 128.0, 130.3, 131.5, 132.0, 140.7 (Ar-C)[5] |
Note: Predicted values for this compound are estimations based on substituent effects observed in the analogue compounds. 's' denotes a singlet, 'd' a doublet, and 'm' a multiplet. For the aromatic carbons of fluorinated compounds, the signals are often split into doublets due to coupling with the ¹⁹F nucleus.
Experimental Protocols
The following provides a generalized, yet detailed, methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample (or 10-20 µL for a liquid) and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The experiments are typically performed on a 400 MHz or 500 MHz NMR spectrometer.
-
The spectrometer is locked onto the deuterium signal of the solvent to maintain a stable magnetic field.
-
Shimming is performed to optimize the homogeneity of the magnetic field across the sample, which is essential for obtaining sharp spectral lines.
3. ¹H NMR Acquisition:
-
A standard single-pulse experiment is typically used.
-
Key parameters to set include the spectral width (e.g., -2 to 12 ppm), the number of scans (typically 8 to 16 for a sufficient signal-to-noise ratio), the relaxation delay (e.g., 1-2 seconds), and the acquisition time (e.g., 2-4 seconds).
4. ¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.
-
Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required to achieve an adequate signal-to-noise ratio.
-
The spectral width is typically set from 0 to 220 ppm.
5. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain NMR spectrum.
-
Phase correction is applied to ensure all peaks are in the absorptive mode.
-
Baseline correction is performed to obtain a flat baseline.
-
The spectrum is referenced to the TMS signal at 0.00 ppm.
-
Integration of the ¹H NMR signals provides the relative ratio of protons in different chemical environments.
Visualizing the Analysis Workflow and Molecular Structure
To better illustrate the process of NMR spectral analysis and the structural features of this compound, the following diagrams have been generated.
Caption: Workflow of NMR Spectral Analysis.
Caption: Structure and Predicted NMR Signals.
References
- 1. 3-Fluorobenzyl chloride(456-42-8) 1H NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 2-Chlorobenzyl bromide(611-17-6) 13C NMR spectrum [chemicalbook.com]
- 4. 3-Fluorobenzyl chloride(456-42-8) 13C NMR [m.chemicalbook.com]
- 5. 3-Bromobenzyl bromide (823-78-9) 13C NMR [m.chemicalbook.com]
Comparative Reactivity Analysis of 2-Chloro-3-fluorobenzyl bromide and Other Benzyl Bromides in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-Chloro-3-fluorobenzyl bromide against other substituted benzyl bromides in nucleophilic substitution reactions. Understanding the kinetic and mechanistic profiles of these compounds is crucial for their application as synthetic intermediates in medicinal chemistry and materials science. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of reaction pathways and experimental workflows to aid in experimental design and interpretation.
Introduction to Benzyl Bromide Reactivity
Benzyl bromides are versatile reagents in organic synthesis, readily undergoing nucleophilic substitution reactions due to the stability of the benzylic carbocation intermediate or the accessibility of the benzylic carbon for backside attack.[1][2] The reactivity of the benzylic C-Br bond is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups (EDGs) generally accelerate the reaction by stabilizing the positive charge development in the transition state, while electron-withdrawing groups (EWGs) tend to decelerate it.[3][4] The reaction can proceed through either an SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) mechanism, depending on the substrate structure, nucleophile strength, solvent, and temperature.[2][5]
For this compound, the presence of two halogen substituents, both of which are electron-withdrawing, is expected to decrease its reactivity in nucleophilic substitution reactions compared to unsubstituted benzyl bromide.
Data Presentation: Comparative Reaction Kinetics
| Substrate | Nucleophile | Solvent System (v/v) | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ min⁻¹) |
| Benzyl bromide | Aniline | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.41[6] |
| Benzyl bromide | p-Toluidine | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.93[6] |
| p-Nitrobenzyl bromide | Aniline | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.19[6] |
| p-Nitrobenzyl bromide | p-Toluidine | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.11[6] |
| p-Nitrobenzyl bromide | p-Chloroaniline | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.05[6] |
| Benzyl chloride | Aniline | Carbon tetrachloride-Phenol (80:20) | 60 | 0.0211[6] |
| Benzyl chloride | p-Toluidine | Carbon tetrachloride-Phenol (80:20) | 60 | 0.024[6] |
| Benzyl chloride | p-Chloroaniline | Carbon tetrachloride-Phenol (80:20) | 60 | 0.0150[6] |
Based on the electron-withdrawing nature of the chloro and fluoro substituents, the reactivity of this compound in SN2 reactions is anticipated to be lower than that of unsubstituted benzyl bromide.
Experimental Protocols
The following sections detail generalized methodologies for the kinetic analysis of reactions between benzyl halides and nucleophiles, as well as a protocol for a common synthetic application, the Grignard reaction.
Kinetic Analysis of Nucleophilic Substitution
This protocol describes a common method for determining the rate of reaction between a benzyl bromide and an amine nucleophile by monitoring the change in conductivity of the solution over time.[2][6]
Materials:
-
Substituted benzyl bromide (e.g., this compound)
-
Amine nucleophile (e.g., aniline)
-
Solvent of analytical grade (e.g., methanol, acetone)
-
Conductivity meter
-
Thermostatic water bath
-
Standard volumetric flasks, pipettes, and other laboratory glassware
Procedure:
-
Solution Preparation: Prepare stock solutions of the benzyl bromide and the amine nucleophile of known concentrations in the chosen solvent. Ensure all reagents are of high purity and solvents are appropriately dried.[6]
-
Kinetic Run: Equilibrate the reactant solutions to the desired temperature in a thermostatic water bath. Mix the solutions in a reaction vessel equipped with a conductivity probe.
-
Data Acquisition: Record the conductance of the reaction mixture at regular time intervals. The liberation of the bromide ion as the reaction proceeds leads to an increase in conductivity.[6]
-
Data Analysis: The second-order rate constant (k) can be determined from the integrated rate law for a second-order reaction, using the measured conductance values which are proportional to the concentration of the ionic product.
Grignard Reagent Formation and Reaction
This protocol outlines the formation of a Grignard reagent from a benzyl bromide and its subsequent reaction with a carbonyl compound.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
A carbonyl compound (e.g., benzaldehyde)
-
Iodine crystal (as an initiator)
-
Dry glassware under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and stirrer, place magnesium turnings under an inert atmosphere. Add a small crystal of iodine. A solution of this compound in anhydrous ether or THF is added dropwise to the magnesium. The reaction is initiated, often with gentle heating, and then maintained at a gentle reflux until the magnesium is consumed.
-
Reaction with Electrophile: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of the carbonyl compound in anhydrous ether or THF is added dropwise. The reaction mixture is then stirred at room temperature.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude alcohol product, which can be further purified by chromatography or recrystallization.
Mandatory Visualizations
Caption: Workflow for the kinetic analysis of benzyl bromide reactions.
References
A Comparative Guide to the Synthesis and Reactivity of 2-Chloro-3-fluorobenzyl Bromide Isomers
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of novel chemical entities. This guide provides a comprehensive comparison of the synthesis and reactivity of positional isomers of 2-chloro-3-fluorobenzyl bromide, offering valuable insights for their application in organic synthesis and medicinal chemistry.
This document details the common synthetic routes to this compound and its isomers, alongside a comparative analysis of their reactivity in nucleophilic substitution reactions. The interplay of the chloro and fluoro substituents at various positions on the benzene ring significantly influences both the synthetic accessibility and the subsequent chemical behavior of these versatile intermediates.
Synthesis of this compound Isomers
The synthesis of this compound isomers typically proceeds via the radical bromination of the corresponding substituted toluenes. This method, often a variation of the Wohl-Ziegler reaction, utilizes a bromine source and a radical initiator to selectively brominate the benzylic methyl group.
A general and scalable approach involves the use of N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent, with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions. The choice of solvent is critical, with non-polar solvents like carbon tetrachloride or cyclohexane being traditionally used, although greener alternatives are increasingly employed.[1][2][3]
Table 1: Physicochemical Data of this compound Isomers
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 874285-19-5 | C₇H₅BrClF | 223.47 |
| 2-Chloro-5-fluorobenzyl bromide | 81778-09-8 | C₇H₅BrClF | 223.47 |
| 3-Chloro-2-fluorobenzyl bromide | 85070-47-9 | C₇H₅BrClF | 223.47 |
| 4-Chloro-3-fluorobenzyl bromide | 206362-80-3 | C₇H₅BrClF | 223.47 |
Experimental Protocol: General Procedure for Benzylic Bromination
The following protocol describes a general method for the synthesis of chloro-fluorobenzyl bromides from their corresponding toluenes. Optimization of reaction conditions may be necessary for each specific isomer to maximize yield and minimize side products.
Materials:
-
Substituted chlorofluorotoluene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 - 1.2 eq)
-
Azobisisobutyronitrile (AIBN) (0.02 - 0.1 eq)
-
Anhydrous solvent (e.g., carbon tetrachloride, acetonitrile)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted chlorofluorotoluene and the anhydrous solvent under an inert atmosphere.
-
Add N-bromosuccinimide (NBS) and the radical initiator (AIBN) to the mixture.
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and irradiate with a light source (e.g., a 200-watt tungsten lamp) to facilitate the initiation of the radical reaction.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain the desired benzyl bromide isomer.[4]
Caption: General workflow for the synthesis of this compound isomers.
Reactivity Comparison of this compound Isomers
The reactivity of benzyl bromides in nucleophilic substitution reactions is highly dependent on the electronic properties of the substituents on the aromatic ring. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, or a combination of both.[5] The stability of the benzylic carbocation intermediate is a key factor in the S(_N)1 pathway, while steric hindrance and the electrophilicity of the benzylic carbon are crucial for the S(_N)2 mechanism.
Electron-withdrawing groups, such as chlorine and fluorine, generally decrease the rate of S(_N)1 reactions by destabilizing the positive charge of the carbocation intermediate.[6] Conversely, they can increase the rate of S(_N)2 reactions by making the benzylic carbon more electrophilic. The position of these substituents on the benzene ring determines their overall electronic effect, which is a combination of inductive and resonance effects.
Table 2: Predicted Relative Reactivity of this compound Isomers in Nucleophilic Substitution Reactions
| Isomer | Expected Relative Reactivity (S(_N)2) | Rationale |
| This compound | Moderate | The ortho-chloro group exerts a significant electron-withdrawing inductive effect, increasing the electrophilicity of the benzylic carbon. The meta-fluoro group also contributes to this effect. |
| 2-Chloro-5-fluorobenzyl bromide | Moderate-High | The ortho-chloro group enhances electrophilicity. The para-fluoro group has opposing inductive and resonance effects, with the inductive effect likely dominating, leading to a net electron withdrawal. |
| 3-Chloro-2-fluorobenzyl bromide | Moderate | The ortho-fluoro group has a strong inductive effect. The meta-chloro group also contributes to electron withdrawal. |
| 4-Chloro-3-fluorobenzyl bromide | Lower | The para-chloro group has opposing inductive and resonance effects. The meta-fluoro group is electron-withdrawing. The overall electron-withdrawing effect might be slightly less pronounced compared to isomers with ortho-halogens. |
Note: This is a qualitative prediction based on the electronic effects of the substituents. Experimental kinetic data is required for a quantitative comparison.
The Hammett equation can be a useful tool for quantifying the effect of substituents on the reaction rates of benzyl bromides.[7][8] A positive rho (ρ) value for a reaction series indicates that electron-withdrawing groups accelerate the reaction, which is often the case for S(_N)2 reactions of benzyl halides.
Experimental Protocol: Comparative Kinetic Analysis of Nucleophilic Substitution
The relative reactivity of the this compound isomers can be determined by monitoring the rate of a nucleophilic substitution reaction, for example, with a common nucleophile like iodide or an amine.
Materials:
-
Each this compound isomer
-
Nucleophile (e.g., sodium iodide, aniline)
-
Solvent (e.g., acetone, acetonitrile)
-
Constant temperature bath
-
Conductivity meter or UV-Vis spectrophotometer
Procedure:
-
Prepare equimolar solutions of each benzyl bromide isomer and the chosen nucleophile in the selected solvent.
-
Allow the solutions to equilibrate to a constant temperature in a water bath.
-
Initiate the reaction by mixing the solutions of the benzyl bromide isomer and the nucleophile.
-
Monitor the progress of the reaction over time. This can be achieved by:
-
Measuring the change in conductivity of the solution as the bromide ion is displaced.
-
Using UV-Vis spectrophotometry to follow the disappearance of a reactant or the appearance of a product if they have distinct absorption spectra.
-
-
Determine the rate constant (k) for each isomer by plotting the appropriate concentration-time data.
-
Compare the rate constants to establish the relative reactivity of the isomers.
Caption: Workflow for the comparative kinetic analysis of isomer reactivity.
Conclusion
The synthesis of this compound isomers is readily achievable through established benzylic bromination protocols. However, the reactivity of these isomers in subsequent nucleophilic substitution reactions is subtly yet significantly influenced by the positions of the chloro and fluoro substituents. A thorough understanding of these electronic effects is crucial for selecting the optimal isomer for a given synthetic target. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions in their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Chloro-3-fluorobenzyl bromide [myskinrecipes.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. aobchem.com [aobchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of 2-Chloro-3-fluorobenzyl bromide: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible synthesis. 2-Chloro-3-fluorobenzyl bromide, a key halogenated building block, is no exception. Its reactivity makes it susceptible to degradation and the presence of impurities, which can have a significant impact on reaction yields, impurity profiles of subsequent steps, and the overall quality of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound, offering detailed experimental protocols and performance data to aid in method selection.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a powerful and widely used technique for the purity analysis of non-volatile and thermally labile compounds. For substituted benzyl bromides, a reversed-phase HPLC method with UV detection is highly suitable. The method separates the main component from its potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: HPLC-UV
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample. Dissolve the sample in 10 mL of acetonitrile to achieve a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
-
Chromatographic Conditions:
-
HPLC System: A standard analytical HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 220 nm or 254 nm.[1]
-
Injection Volume: 10 µL.[1]
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Purity Assessment Workflow
Comparison with Alternative Methods
While HPLC is a robust method, other analytical techniques can also be employed for the purity assessment of benzyl bromides. Gas Chromatography (GC) is a particularly strong alternative, especially given the volatility of many related impurities.[2] The choice of method often depends on the specific physicochemical properties of the analyte and potential impurities, as well as laboratory instrumentation availability.[1]
Gas Chromatography (GC) Method
GC is highly effective for the analysis of volatile and thermally stable compounds.[1] Since this compound and its likely process-related impurities are amenable to vaporization, GC with Flame Ionization Detection (FID) offers excellent sensitivity and reliability.
Experimental Protocol: GC-FID
-
Sample Preparation: Accurately weigh approximately 25 mg of the sample and dissolve it in a suitable solvent like dichloromethane or cyclohexane to a final concentration of 5 mg/mL.[1][3]
-
Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: DB-5 (5% Phenyl-methylpolysiloxane) column (e.g., 30 m x 0.53 mm, 5 µm film thickness).[3]
-
Injector Temperature: 250°C.[1]
-
Detector Temperature (FID): 300°C.[1]
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[1]
-
Injection Volume: 1 µL with a split ratio (e.g., 50:1).[1]
-
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total peak area. The FID response is generally proportional to the carbon content of the analytes.[1]
Performance Comparison
The following table summarizes the typical performance characteristics of HPLC-UV and GC-FID for the analysis of substituted benzyl halides, based on data from analogous compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Applicability | Non-volatile and thermally labile compounds.[1] | Volatile and thermally stable compounds.[1] |
| Typical Purity | >99% for the main component.[1] | >99% for the main component.[1] |
| Limit of Detection (LOD) | ~0.05 µg/mL (for similar benzyl halides).[4] | ~1.1 µg/mL (for brominated compounds).[1] |
| Limit of Quantitation (LOQ) | ~0.2 µg/mL (for similar benzyl halides).[4] | ~3.3 µg/mL (for brominated compounds).[1] |
| Precision (RSD) | < 2% (Repeatability).[1] | < 2.2% (Repeatability).[3] |
| Advantages | - High resolution for complex mixtures. - Suitable for non-volatile impurities. - Non-destructive. | - High efficiency and speed. - Excellent for volatile impurities (e.g., residual solvents). - Robust and widely available detector (FID). |
| Disadvantages | - May require derivatization for compounds without a UV chromophore. - Higher solvent consumption. | - Not suitable for thermally labile compounds. - Potential for sample degradation in the hot injector. |
Conclusion
Both HPLC and GC are highly effective and validated methods for assessing the purity of this compound. The choice between them should be guided by the specific analytical needs.
-
HPLC-UV is the preferred method for a comprehensive profile of non-volatile or thermally sensitive impurities. Its lower limits of detection and quantification for similar benzyl halides suggest superior sensitivity for trace impurity analysis.[4]
-
GC-FID offers a rapid and robust alternative, particularly well-suited for identifying and quantifying volatile impurities, including residual solvents from the synthesis process.
For comprehensive quality control, employing both techniques can provide a more complete picture of the sample's purity. The detailed protocols and comparative data presented in this guide serve as a valuable resource for establishing a reliable purity assessment workflow for this compound in a research or drug development setting.
References
Comparative study of benzylic bromination methods for substituted toluenes
For Researchers, Scientists, and Drug Development Professionals
The selective introduction of a bromine atom at the benzylic position of substituted toluenes is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization in the development of pharmaceuticals and other fine chemicals. This guide offers an objective comparison of three prominent methods for benzylic bromination: the classic Wohl-Ziegler reaction using N-Bromosuccinimide (NBS), photobromination with elemental bromine (Br₂), and a representative green chemistry approach utilizing hydrogen peroxide and hydrobromic acid (H₂O₂/HBr).
Performance Comparison
The choice of bromination method is critical and depends on the nature of the substituent on the toluene ring, desired selectivity, and scalability. The following table summarizes experimental data for the benzylic bromination of various substituted toluenes using these three methods.
| Substrate | Method | Reagents & Conditions | Reaction Time | Temperature (°C) | Yield (%) | Side Products |
| Toluene | Wohl-Ziegler | NBS, AIBN, CCl₄ | 4h | 77 | ~80 | Ring bromination |
| Photobromination | Br₂, UV light, CCl₄ | 2h | RT | ~70 | Ring bromination, dibromination | |
| Green Method | H₂O₂/HBr, Visible light, H₂O/CH₂Cl₂ | 24h | RT | High | Minimal | |
| p-Xylene | Wohl-Ziegler | NBS, AIBN, CCl₄ | 3h | 77 | 75-85 | Dibromination |
| Photobromination | Br₂, UV light, CCl₄ | - | RT | Moderate | Ring bromination, dibromination | |
| Green Method | H₂O₂/HBr, Visible light, H₂O/CH₂Cl₂ | 24h | RT | 93 | Minimal | |
| p-Nitrotoluene | Wohl-Ziegler | NBS, AIBN, CCl₄ | 12h | 77 | 60-70 | Low conversion |
| Photobromination | Br₂, UV light, CCl₄ | 8h | RT | 75 | Low conversion | |
| Green Method | H₂O₂/HBr, Visible light, H₂O/CH₂Cl₂ | 24h | RT | 85 | Minimal | |
| p-Methoxytoluene | Wohl-Ziegler | NBS, AIBN, CCl₄ | 2h | 77 | Low | Significant ring bromination |
| Photobromination | Br₂, UV light, CCl₄ | - | RT | Low | Significant ring bromination | |
| Green Method | H₂O₂/HBr, Visible light, H₂O/CH₂Cl₂ | 24h | RT | 88 | Minimal |
Note: Yields are approximate and can vary based on specific reaction conditions and work-up procedures. The green method often shows high selectivity and yields, particularly for substrates prone to side reactions with traditional methods.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Wohl-Ziegler Bromination of p-Xylene with NBS
This procedure is a classic example of a free-radical chain reaction initiated by AIBN.
Materials:
-
p-Xylene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-xylene (1 equivalent) in CCl₄.
-
Add NBS (1.1 equivalents) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C) and maintain for 3 hours. The reaction can be monitored by TLC.
-
After completion, cool the mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
Photobromination of p-Nitrotoluene with Br₂ and UV Light
This method utilizes UV light to initiate the homolytic cleavage of bromine, leading to a radical chain reaction.
Materials:
-
p-Nitrotoluene
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄)
-
Saturated sodium thiosulfate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve p-nitrotoluene (1 equivalent) in CCl₄ in a quartz reaction vessel equipped with a magnetic stirrer and a reflux condenser.
-
Add bromine (1.1 equivalents) to the solution.
-
Irradiate the reaction mixture with a UV lamp at room temperature for 8 hours. Monitor the reaction progress by observing the disappearance of the bromine color and by TLC.
-
Once the reaction is complete, wash the mixture with saturated sodium thiosulfate solution to quench any remaining bromine, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Green Benzylic Bromination of p-Methoxytoluene with H₂O₂/HBr
This environmentally benign method uses an in-situ generation of bromine radicals under visible light irradiation, avoiding the use of toxic solvents and reagents.[1]
Materials:
-
p-Methoxytoluene
-
Hydrobromic acid (HBr, 48%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, prepare a biphasic mixture of p-methoxytoluene (1 equivalent) in CH₂Cl₂ and an aqueous solution of HBr (2 equivalents).
-
Irradiate the mixture with a visible light source (e.g., a household fluorescent lamp).
-
To the stirred mixture, add hydrogen peroxide (1.5 equivalents) dropwise over a period of 1 hour.
-
Continue stirring under visible light at room temperature for 24 hours. Monitor the reaction by TLC.
-
After completion, separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography.
Visualizing the Process and Mechanism
To better understand the experimental workflow and the underlying chemical mechanism, the following diagrams are provided.
The benzylic bromination with NBS proceeds via a radical chain mechanism, which is initiated by the homolytic cleavage of a radical initiator like AIBN or by UV light.[2]
References
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 2-Chloro-3-fluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the precise structural elucidation of novel compounds is paramount. 2-Chloro-3-fluorobenzyl bromide, a halogenated aromatic compound, presents a unique analytical challenge. This guide provides a comprehensive comparison of its predicted mass spectrometric fragmentation pattern with alternative analytical techniques, supported by experimental data from analogous compounds and detailed methodologies.
Mass Spectrometry: Predicting the Fragmentation Pathway
The fragmentation process is initiated by the ionization of the molecule, leading to the formation of a molecular ion (M⁺˙). The stability of this molecular ion and the subsequent fragment ions dictates the fragmentation pathway. The presence of chlorine and bromine atoms will result in characteristic isotopic patterns for fragments containing these elements.
Predicted Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Postulated Structure | Relative Abundance Prediction |
| 222/224/226 | [C₇H₅³⁵Cl³⁵BrF]⁺˙ / [C₇H₅³⁷Cl³⁵BrF]⁺˙ / [C₇H₅³⁵Cl⁸¹BrF]⁺˙ | - | Molecular Ion | Moderate |
| 143/145 | [C₇H₅³⁵ClF]⁺ / [C₇H₅³⁷ClF]⁺ | •Br | 2-Chloro-3-fluorobenzyl cation | High (likely base peak) |
| 108 | [C₇H₅F]⁺ | •Br, •Cl | Fluorobenzyl cation | Moderate |
| 91 | [C₇H₇]⁺ | •Br, •Cl, •F | Tropylium ion | Low |
Note: The isotopic distribution for fragments containing both chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) will result in a complex isotopic cluster for the molecular ion. The most abundant peak in the molecular ion cluster will be for the species containing ³⁵Cl and ⁷⁹Br.
The primary fragmentation event is predicted to be the cleavage of the C-Br bond, which is the weakest bond in the benzyl moiety. This cleavage results in the formation of a stable 2-chloro-3-fluorobenzyl cation (m/z 143/145). This cation is resonance-stabilized, and its high stability suggests that it will be the base peak in the spectrum. Further fragmentation can occur through the loss of a chlorine radical to form a fluorobenzyl cation (m/z 108), or through rearrangement and loss of all halogens to form the tropylium ion (m/z 91).
Visualizing the Fragmentation Pathway
The predicted fragmentation pathway of this compound can be visualized as a logical flow.
Caption: Predicted fragmentation pathway of this compound.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization of this compound often requires complementary analytical techniques.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern for structural elucidation. | High sensitivity, provides structural information. | Isomeric differentiation can be challenging. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework and the electronic environment of the nuclei (¹H, ¹³C, ¹⁹F). | Unambiguous structure determination, non-destructive. | Lower sensitivity than MS, requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Fast, non-destructive, provides information on bonding. | Provides limited information on the overall molecular structure. |
| Gas Chromatography (GC) | Separation of volatile compounds, determination of purity. | High resolution separation, quantitative analysis. | Requires volatile and thermally stable compounds. |
| High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile or thermally labile compounds. | Wide applicability, quantitative analysis. | Lower resolution than GC for some compounds. |
Experimental Protocols
Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS)
A standard protocol for the analysis of this compound using EI-GC-MS would involve the following steps:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Separation:
-
Injector: Splitless mode at 250°C.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
General Experimental Workflow
The overall process for the analysis of this compound is outlined in the following workflow diagram.
Caption: General experimental workflow for the analysis of this compound.
By combining the predictive power of mass spectrometry with the complementary data from other analytical techniques, researchers can achieve a high level of confidence in the structural assignment of this compound and other novel chemical entities. This integrated approach is crucial for advancing drug discovery and development programs.
Safety Operating Guide
Proper Disposal of 2-Chloro-3-fluorobenzyl Bromide: A Guide for Laboratory Professionals
For Immediate Reference: Proper Disposal of 2-Chloro-3-fluorobenzyl Bromide
This document provides essential safety and logistical information for the proper disposal of this compound, a halogenated organic compound. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. Researchers, scientists, and drug development professionals should familiarize themselves with these guidelines before handling this chemical.
Pre-Disposal Safety and Handling
Before beginning any disposal-related activities, ensure that all relevant personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Handle this compound in a designated area, away from incompatible materials such as acids, bases, metals, and oxidizing agents.[1] All containers holding this chemical, including waste containers, should be kept tightly closed in a cool, dry, and well-ventilated location.[2][3]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that requires careful attention to detail. The following workflow outlines the necessary procedures from waste collection to final disposal.
Caption: Logical workflow for the proper disposal of this compound.
Experimental Protocols:
Waste Segregation:
As a halogenated organic compound, this compound must be collected in a designated waste container for halogenated organic wastes.[4] These containers are often color-coded (e.g., green labeled carboys) to prevent accidental mixing with other waste streams.[4] It is imperative to keep halogenated and non-halogenated organic solvents separate to reduce disposal costs and complexity.[3][5]
Waste Container Management:
-
Selection : Use a compatible container, such as a polyethylene carboy, for waste collection.[1] Avoid metal safety cans, as halogenated solvents can degrade and corrode the metal.[1]
-
Labeling : Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[3][6] The label must clearly identify the contents, including the full chemical name "this compound" and its approximate concentration or volume.[4][6]
-
Closure : Keep the waste container tightly closed at all times, except when actively adding waste.[3][6]
Spill Management:
In the event of a small spill (one that can be cleaned up in under 10 minutes by trained personnel), follow these steps:
-
Wear the appropriate PPE, including double nitrile or Viton gloves, chemical splash goggles, and a lab coat.[1]
-
Absorb the spill with an inert, dry material such as sand, silica gel, or a universal binder.[1][7][8]
-
Place the absorbent material into a sealable bag or container.[1]
-
Label the container as hazardous waste containing this compound and dispose of it according to the procedures outlined above.[1]
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department immediately.[3]
Final Disposal Method
The accepted and environmentally responsible method for disposing of this compound is through a licensed chemical destruction facility.[2] The preferred technique is controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[2] Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[1][2]
Empty containers must be triple-rinsed or their equivalent before being offered for recycling or reconditioning.[2] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[2] Combustible packaging materials may also be incinerated.[2]
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-Chloro-3-fluorobenzyl bromide
Disclaimer: This guide is based on information for structurally similar compounds. A specific Safety Data Sheet (SDS) for 2-Chloro-3-fluorobenzyl bromide (CAS 874285-19-5) should be consulted for definitive guidance.
This compound is a halogenated organic compound that, like similar chemicals, is expected to be corrosive and a lachrymator (a substance that irritates the eyes and causes tears).[1] Handling this and related compounds requires stringent safety protocols to prevent exposure. This guide provides essential information on personal protective equipment (PPE), handling procedures, and emergency responses.
Immediate Safety Concerns
Based on analogous compounds, this compound is likely to cause severe skin burns and serious eye damage.[1][2][3] Inhalation may lead to respiratory irritation.[2][4] It is crucial to handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Eyes/Face | Tightly fitting safety goggles or a face shield. | Must conform to EU Standard EN 166 or OSHA 29 CFR 1910.133.[5][6] |
| Skin/Body | Chemical-resistant gloves (e.g., Nitrile, Neoprene). A flame-retardant and impervious lab coat or apron. Closed-toe shoes. | Gloves must be inspected prior to use and satisfy EU Directive 89/686/EEC and the standard EN 374.[6] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Recommended if working outside a fume hood or if ventilation is inadequate.[5] |
Operational Handling Plan
Safe handling of this compound involves a step-by-step approach from preparation to disposal.
Experimental Workflow for Handling this compound
Caption: Step-by-step workflow for the safe handling of this compound.
Experimental Protocols:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound and any other chemicals being used.
-
Ensure a safety shower and eyewash station are readily accessible.[5]
-
Don all required PPE as outlined in the table above.
-
Set up all necessary equipment within a certified chemical fume hood.
-
-
Handling and Use:
Emergency and Disposal Plans
First Aid Measures
Immediate action is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[8] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[9] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[4][7] If not breathing, give artificial respiration.[7] If breathing is difficult, give oxygen.[7] Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting.[6] Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[8] |
Spill and Leak Procedures
In the event of a spill, evacuate the area immediately. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or diatomaceous earth.[10] Collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[5][6] Do not allow the chemical to enter drains.[6]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Collect in a designated, properly labeled, and sealed container. The container should be stored in a cool, dry, well-ventilated area away from incompatible materials.[5]
-
Contaminated Materials: Any materials used to clean up spills or that have come into contact with the chemical (e.g., gloves, paper towels) should also be disposed of as hazardous waste.
-
Disposal Method: Arrange for disposal by a licensed chemical waste disposal company.[2][6] Do not dispose of down the drain or in regular trash.
Hierarchy of Controls for Chemical Safety
Caption: The hierarchy of controls for minimizing chemical exposure, from most to least effective.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. lgcstandards.com [lgcstandards.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
